molecular formula C29H36ClN3O B1668957 CI 750 CAS No. 47739-68-4

CI 750

Cat. No.: B1668957
CAS No.: 47739-68-4
M. Wt: 478.1 g/mol
InChI Key: PHGQOXNHZGZZQS-UHFFFAOYSA-N
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Description

antidiarrheal agent;  structure

Properties

CAS No.

47739-68-4

Molecular Formula

C29H36ClN3O

Molecular Weight

478.1 g/mol

IUPAC Name

N-[(2-chloro-3-methoxyphenyl)methyl]-3-[2-(diethylamino)ethyl]-N-methyl-3-phenyl-2H-indol-1-amine

InChI

InChI=1S/C29H36ClN3O/c1-5-32(6-2)20-19-29(24-14-8-7-9-15-24)22-33(26-17-11-10-16-25(26)29)31(3)21-23-13-12-18-27(34-4)28(23)30/h7-18H,5-6,19-22H2,1-4H3

InChI Key

PHGQOXNHZGZZQS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1(CN(C2=CC=CC=C21)N(C)CC3=C(C(=CC=C3)OC)Cl)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(((2-chloro-3-methoxyphenyl)methyl)methylamino)-N,N-diethyl-2,3-dihydro-3-phenyl-1H-indole-3-ethanamine
1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-diethylamionethyl)-3-phenylindoline
CI 750
CI-750

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Inconel X-750 (UNS N07750)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Inconel X-750 (UNS N07750), a precipitation-hardenable nickel-chromium superalloy. The information presented is intended for researchers, scientists, and professionals in materials science and engineering. While the initial query mentioned "CI 750," this designation is broadly recognized in technical literature as referring to Inconel X-750.

Chemical Composition

Inconel X-750 is a nickel-chromium alloy made precipitation-hardenable by additions of aluminum and titanium. Its high nickel content ensures resistance to a wide range of corrosive media. The chemical composition is tightly controlled to ensure consistent performance and is detailed in Table 1.

Table 1: Chemical Composition of Inconel X-750

ElementContent (% by Weight)
Nickel (Ni)70.00 min
Chromium (Cr)14.00 - 17.00
Iron (Fe)5.00 - 9.00
Titanium (Ti)2.25 - 2.75
Aluminum (Al)0.40 - 1.00
Niobium (Nb) + Tantalum (Ta)0.70 - 1.20
Manganese (Mn)1.00 max
Silicon (Si)0.50 max
Copper (Cu)0.50 max
Cobalt (Co)1.00 max
Carbon (C)0.08 max
Sulfur (S)0.01 max

Physicochemical Properties

The physical and chemical properties of Inconel X-750 are critical to its application in extreme environments. A summary of these properties is provided in Table 2.

Table 2: Key Physicochemical Properties of Inconel X-750

PropertyValue
Density8.28 g/cm³
Melting Range1393 - 1427 °C
Thermal Conductivity (at 149°C)16.9 W/m·K
Electrical Resistivity (at Room Temp, Solution Treated & Aged)1.240 µΩ·m

Experimental Protocols

The determination of the chemical and physical properties of Inconel X-750 is governed by standardized experimental procedures to ensure accuracy and reproducibility.

Determination of Elemental Composition

Standard: ASTM E1473 - Standard Test Methods for Chemical Analysis of Nickel, Cobalt, and High-Temperature Alloys.[1][2][3][4]

Methodology: This standard outlines several methods for the precise determination of the elemental composition of nickel-based alloys. For Inconel X-750, a combination of techniques is typically employed:

  • Gravimetric and Titrimetric Methods: Used for determining the concentration of major alloying elements like chromium and nickel.[3]

  • Spectrophotometry: Employed for the analysis of elements present in smaller concentrations.[2]

  • Combustion Analysis: The standard method for quantifying carbon and sulfur content.

Procedure Outline:

  • A representative sample of the alloy is dissolved in appropriate acids (e.g., nitric acid, hydrochloric acid).

  • For each element, a specific analytical procedure as detailed in ASTM E1473 is followed. This may involve precipitation, titration with a standard solution, or reaction to form a colored compound for spectrophotometric measurement.

  • The results are calculated as a weight percentage of the total alloy.

Corrosion Resistance Evaluation

Standard: ASTM G48 - Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution.[5][6]

Methodology: Method A of this standard is a widely accepted method for evaluating the pitting corrosion resistance of corrosion-resistant alloys.

Procedure Outline:

  • Test specimens of Inconel X-750 are prepared with a specific surface finish.

  • The specimens are weighed and then immersed in a 6% ferric chloride solution.[5][6]

  • The test is conducted at a constant temperature, typically for a duration of 72 hours. The test temperature is critical and is chosen based on the expected service conditions and material properties.

  • After the exposure period, the specimens are removed, cleaned, and reweighed to determine the mass loss due to corrosion.

  • The surfaces are also examined under magnification for evidence of pitting.

Thermal Conductivity Measurement

Standard: ASTM E1461 - Standard Test Method for Thermal Diffusivity by the Flash Method.[7][8][9]

Methodology: The laser flash method is a common technique for determining the thermal diffusivity of materials, from which thermal conductivity can be calculated.[7][10][11]

Procedure Outline:

  • A small, disc-shaped sample of Inconel X-750 is prepared.

  • The front face of the sample is subjected to a short, high-intensity laser pulse.[7][8]

  • An infrared detector monitors the temperature rise on the rear face of the sample as a function of time.

  • The thermal diffusivity is calculated from the temperature rise versus time data.

  • The thermal conductivity is then calculated using the measured thermal diffusivity, the specific heat capacity, and the density of the material.

Electrical Resistivity Determination

Standard: ASTM B193 - Standard Test Method for Resistivity of Electrical Conductor Materials.

Methodology: The four-point probe method is a standard technique for measuring the electrical resistivity of metallic materials, which minimizes the influence of contact resistance.[12][13][14][15]

Procedure Outline:

  • A sample of Inconel X-750 with a uniform cross-section is prepared.

  • Four equally spaced probes are placed in a line on the surface of the sample.[13][15]

  • A direct current is passed through the two outer probes.[13][15]

  • The voltage potential difference is measured between the two inner probes.[13][15]

  • The electrical resistivity is calculated based on the measured current and voltage, and the geometry of the sample and probe spacing.

Precipitation Hardening and its Influence on Chemical Properties

The exceptional high-temperature strength of Inconel X-750 is primarily due to the precipitation of a gamma prime (γ') phase, Ni₃(Al, Ti), within the austenitic matrix. This is achieved through a carefully controlled heat treatment process known as precipitation hardening or age hardening.[16] The presence of this strengthening phase also influences the alloy's chemical behavior, particularly its resistance to creep and stress-corrosion cracking at elevated temperatures.

Precipitation Hardening Mechanism

The strengthening of Inconel X-750 is a result of the formation of a fine dispersion of the ordered γ' phase within the nickel-chromium matrix. This phase is coherent with the matrix, meaning their crystal lattices are aligned, which creates strain fields that impede the movement of dislocations, thereby increasing the material's strength and hardness.

G Mechanism of Gamma Prime (γ') Precipitation Strengthening in Inconel X-750 cluster_0 Heat Treatment Stages cluster_1 Microstructural Evolution cluster_2 Resulting Properties Solution Solution Treatment (High Temperature) Quench Rapid Quenching Solution->Quench Homogeneous Homogeneous Solid Solution (γ Matrix) Solution->Homogeneous Aging Aging Treatment (Intermediate Temperature) Quench->Aging Supersaturated Supersaturated Solid Solution Quench->Supersaturated Precipitation Nucleation & Growth of γ' Phase (Ni₃(Al, Ti)) Aging->Precipitation Homogeneous->Supersaturated Supersaturated->Precipitation Coarsening Precipitate Coarsening (Over-aging) Precipitation->Coarsening Strength Increased Strength & Hardness Precipitation->Strength Creep Improved Creep Resistance Strength->Creep Ductility Reduced Ductility Strength->Ductility

Caption: Gamma Prime Precipitation Strengthening Mechanism.

Experimental Workflow for Precipitation Hardening

A common heat treatment for achieving optimal high-temperature properties in Inconel X-750, particularly for applications above 1100°F (593°C), is the triple heat treatment specified in AMS 5668.[17][18][19]

G Experimental Workflow: AMS 5668 Triple Heat Treatment for Inconel X-750 start Start: Inconel X-750 Material solution Step 1: Solution Treatment Heat to 2100°F (1149°C) Hold for 2-4 hours start->solution air_cool1 Air Cool to Room Temperature solution->air_cool1 stabilization Step 2: Stabilization Treatment Heat to 1550°F (843°C) Hold for 24 hours air_cool1->stabilization air_cool2 Air Cool to Room Temperature stabilization->air_cool2 precipitation Step 3: Precipitation Hardening Heat to 1300°F (704°C) Hold for 20 hours air_cool2->precipitation air_cool3 Air Cool to Room Temperature precipitation->air_cool3 end End: High-Strength Inconel X-750 air_cool3->end

Caption: AMS 5668 Triple Heat Treatment Workflow.

References

Unraveling "CI 750": A Technical Guide Framework for Compound Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to identify a chemical compound publicly designated as "CI 750" for research and drug development have been inconclusive. Extensive searches of chemical databases and scientific literature did not yield a specific molecule with this identifier. It is plausible that "this compound" represents an internal, proprietary designation for a compound not yet disclosed in the public domain, or potentially an alternative nomenclature.

This guide provides a comprehensive template for the synthesis and characterization of a novel chemical entity, structured to meet the needs of researchers, scientists, and drug development professionals. The framework below, including detailed experimental protocols, data presentation tables, and visualization diagrams, can be populated with specific information once the definitive identity of the compound of interest is established.

Compound Identification and Properties

A complete profile of the compound is critical for any research and development endeavor. The table below summarizes the essential physicochemical properties.

PropertyValueMethod of Determination
IUPAC Name [Insert IUPAC Name]-
Internal ID This compound-
Molecular Formula [Insert Molecular Formula]Mass Spectrometry
Molecular Weight [Insert Molecular Weight ( g/mol )]Mass Spectrometry
Appearance [e.g., White crystalline solid]Visual Inspection
Melting Point [Insert Melting Point (°C)]Differential Scanning Calorimetry
Solubility [e.g., Soluble in DMSO, Methanol]Solubility Assay
Purity [e.g., >99%]HPLC

Synthesis of this compound

The synthesis of a target compound requires a well-defined and reproducible protocol. The following sections outline the synthetic route and the detailed experimental procedure.

2.1. Synthetic Workflow

The diagram below illustrates the multi-step synthesis of a hypothetical compound.

G A Starting Material A C Intermediate 1 A->C Step 1: Reaction X Reagents, Solvent, Temp, Time B Starting Material B B->C D Intermediate 2 C->D Step 2: Reaction Y Reagents, Solvent, Temp, Time E Final Compound (this compound) D->E Step 3: Reaction Z Reagents, Solvent, Temp, Time F Purification E->F Chromatography

Caption: Synthetic workflow for the preparation of this compound.

2.2. Experimental Protocol

Step 1: Synthesis of Intermediate 1

  • In a clean, dry round-bottom flask, dissolve Starting Material A (X g, Y mmol) in an appropriate solvent (Z mL).

  • Add Starting Material B (A g, B mmol) to the solution.

  • Introduce the necessary reagents and/or catalyst.

  • Heat the reaction mixture to the specified temperature and stir for the designated time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate 1.

[Repeat for subsequent steps, detailing the specific reagents, stoichiometry, reaction conditions, and purification methods for each stage of the synthesis.]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

Experimental Protocol:

  • Instrument: [e.g., Agilent 1260 Infinity II]

  • Column: [e.g., C18, 4.6 x 150 mm, 5 µm]

  • Mobile Phase: [e.g., Gradient of Acetonitrile and Water with 0.1% Formic Acid]

  • Flow Rate: [e.g., 1.0 mL/min]

  • Detection: [e.g., UV at 254 nm]

  • Injection Volume: [e.g., 10 µL]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

ParameterResult
Retention Time (min) [e.g., 8.5]
Purity (%) [e.g., 99.5]

3.2. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

Experimental Protocol:

  • Instrument: [e.g., Waters Xevo G2-XS QTof]

  • Ionization Mode: [e.g., Electrospray Ionization (ESI), Positive]

  • Mass Range (m/z): [e.g., 100-1000]

  • Sample Infusion: Direct infusion of a 10 µg/mL solution in methanol.

ParameterResult
Theoretical Mass [M+H]⁺ (m/z) [Calculate based on formula]
Observed Mass [M+H]⁺ (m/z) [Experimental value]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the compound.

Experimental Protocol:

  • Instrument: [e.g., Bruker Avance III 400 MHz]

  • Solvent: [e.g., DMSO-d6]

  • Nuclei: ¹H and ¹³C

  • Temperature: 298 K

¹H NMR Data (400 MHz, DMSO-d6)
δ (ppm)
[e.g., 7.85]
[...]
¹³C NMR Data (100 MHz, DMSO-d6)
δ (ppm)
[e.g., 165.2]
[...]

Biological Activity and Signaling Pathway

Understanding the mechanism of action is crucial in drug development. The following diagram illustrates a hypothetical signaling pathway affected by this compound.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Activation CI750 This compound CI750->Kinase2 Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of Kinase B.

This framework provides a robust starting point for documenting the synthesis and characterization of a novel compound. For a complete technical guide on "this compound," specific experimental data and a confirmed chemical identity are required.

Preliminary Biological Activity of CI-750: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the known preliminary biological activity of the investigational compound CI-750. Due to the limited availability of public domain data, a comprehensive in-depth guide with extensive quantitative data and detailed experimental protocols cannot be fully compiled at this time. The foundational research for CI-750 appears to be primarily detailed in a 1973 publication which is not widely accessible. However, based on available information, a preliminary profile of CI-750's activity can be outlined.

Core Biological Activity: Antidiarrheal Agent

CI-750 has been identified as a novel antidiarrheal agent.[1] Early research indicates that the compound exhibits constipating activity and has a notable effect on the motor patterns of the gastrointestinal tract.[2][3] It is reported to be potent and orally active.[3]

Postulated Mechanism of Action: Opioid Receptor Interaction

While direct evidence from publicly available studies is scarce, the initial pharmacological characterization of CI-750 strongly suggests a mechanism of action involving opioid receptors. This is inferred from the inclusion of "Morphine" and "Naloxone" as related substances in early documentation, which are classic agonist and antagonist, respectively, for opioid receptors.[1] Opioid receptor agonists are a well-established class of antidiarrheal agents. They primarily exert their effects by:

  • Decreasing intestinal motility: Activation of μ-opioid receptors in the myenteric plexus of the intestine leads to a reduction in the tone of both longitudinal and circular smooth muscles. This slows down peristalsis, increasing the transit time for intestinal contents.

  • Increasing fluid and electrolyte absorption: By prolonging the contact time of luminal contents with the intestinal mucosa, more water and electrolytes can be absorbed.

  • Decreasing intestinal secretion: Some opioids may also have direct or indirect antisecretory effects.

The general mechanism for opioid-based antidiarrheal agents is illustrated in the signaling pathway diagram below.

Opioid Receptor Signaling in Intestinal Epithelium cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_neuron Enteric Neuron Lumen Lumen CI750 CI-750 (putative) Opioid_Receptor μ-Opioid Receptor CI750->Opioid_Receptor Binds Gi Gi Protein Opioid_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CFTR CFTR PKA->CFTR Less Phosphorylation Secretion ↓ Cl- and H2O Secretion CFTR->Secretion Opioid_Receptor_Neuron μ-Opioid Receptor Ca_Channel ↓ Ca2+ Influx Opioid_Receptor_Neuron->Ca_Channel CI750_neuron CI-750 (putative) CI750_neuron->Opioid_Receptor_Neuron Binds ACh_Release ↓ Acetylcholine Release Ca_Channel->ACh_Release Motility ↓ Peristalsis ACh_Release->Motility

Caption: Postulated signaling pathway for CI-750's antidiarrheal action.

It is important to note that CI-750 is reported to be devoid of analgesic, addiction liability, or anticholinergic pharmacological activity, which would be a significant advantage, suggesting a potential peripheral selectivity.[3]

Summary of Preclinical Studies

Information on specific experimental protocols and quantitative data from in vivo and in vitro studies of CI-750 is limited in publicly accessible literature. The primary reference from 1973 indicates that the compound was evaluated in a variety of models.[1]

Table 1: Summary of Preclinical Models Used to Evaluate CI-750

Experimental Model Species/System Purpose of Study Reference
In VivoDogs, Guinea Pigs, Rats, HaplorhiniTo assess antidiarrheal efficacy, effects on feces, and overall animal behavior.[1]
In VitroIsolated Intestinal TissuesTo study the direct effects on intestinal muscle contractility and potentially secretion.[1]

Without access to the full study, no quantitative data (e.g., ED50, IC50, effects on transit time) can be presented.

Experimental Protocols (General Overview)

Based on standard pharmacological practices for evaluating antidiarrheal agents during the era of the initial research on CI-750, the experimental protocols likely resembled the following general workflows.

In Vivo Antidiarrheal Activity Assessment

A common method to induce diarrhea in animal models for the testing of novel compounds is the administration of a cathartic agent like castor oil. The workflow for such an experiment is outlined below.

In_Vivo_Antidiarrheal_Assay_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Group Assignment Fasting->Grouping Control Control Group (Vehicle) Grouping->Control Group 1 Test Test Group (CI-750) Grouping->Test Group 2 Standard Standard Group (e.g., Morphine) Grouping->Standard Group 3 Drug_Admin Drug Administration (Oral) Control->Drug_Admin Test->Drug_Admin Standard->Drug_Admin Induction Diarrhea Induction (e.g., Castor Oil) Drug_Admin->Induction After 1 hour Observation Observation Period (e.g., 4 hours) Induction->Observation Data_Collection Data Collection: - Onset of Diarrhea - Number of Wet Feces - Total Fecal Output Observation->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: General experimental workflow for in vivo antidiarrheal screening.

In Vitro Intestinal Motility Assessment

To investigate the direct effects of a compound on the intestine, isolated tissue preparations, such as a segment of the guinea pig ileum, are often used. This allows for the measurement of muscle contractions in a controlled environment.

In_Vitro_Intestinal_Motility_Workflow Start Start Tissue_Isolation Isolation of Intestinal Segment (e.g., Guinea Pig Ileum) Start->Tissue_Isolation Organ_Bath Mounting in Organ Bath with Physiological Salt Solution Tissue_Isolation->Organ_Bath Equilibration Equilibration Period Organ_Bath->Equilibration Contraction_Induction Induce Contractions (e.g., Acetylcholine, Electrical Stimulation) Equilibration->Contraction_Induction CI750_Addition Addition of CI-750 (Cumulative Concentrations) Contraction_Induction->CI750_Addition Measurement Measure Changes in Contractile Force CI750_Addition->Measurement Data_Analysis Data Analysis: - Determine IC50 - Compare with Antagonist (Naloxone) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro intestinal motility studies.

Conclusion and Future Directions

CI-750 is an early-stage investigational antidiarrheal compound. The preliminary data suggests it acts as a potent, orally active agent, likely through interaction with peripheral opioid receptors, which leads to a reduction in gastrointestinal motility. A key reported advantage is the lack of central nervous system side effects commonly associated with opioids.

To provide a more definitive technical guide, access to the full results of the original preclinical studies is necessary. Future research would need to confirm the specific opioid receptor subtypes involved (μ, δ, κ), elucidate the detailed intracellular signaling pathways, and provide comprehensive pharmacokinetic and pharmacodynamic data. Modern techniques could also be employed to further characterize its effects on intestinal secretion and absorption.

References

In-Depth Technical Guide to the Structural Elucidation of Morusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Morusin, a prenylated flavonoid with significant therapeutic potential. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Morusin (IUPAC Name: 2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one) is a naturally occurring prenylated flavonoid predominantly isolated from the root bark of plants in the Morus genus, such as Morus alba L.[1][2]. Its complex chemical structure, featuring a flavone (B191248) backbone with multiple hydroxyl groups, a prenyl group, and a dimethylpyran ring, contributes to its diverse pharmacological activities.[1][2] Morusin has garnered considerable attention for its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3] A thorough understanding of its molecular structure is fundamental to elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This guide details the key experimental techniques and data used to determine the precise atomic arrangement of the Morusin molecule.

Structural and Physicochemical Data

The structural elucidation of Morusin has been accomplished through a combination of spectroscopic and spectrometric techniques. The quantitative data derived from these analyses are summarized below.

PropertyValueSource
Molecular Formula C₂₅H₂₄O₆[3]
Molecular Weight 420.5 g/mol [3]
¹H-NMR See Table 2 for detailed assignments
¹³C-NMR See Table 2 for detailed assignments
High-Resolution Mass Spectrometry (HRMS) [M-H]⁻ at m/z 419.1500 (calculated for C₂₅H₂₃O₆, 419.1495)

Experimental Protocols

The following sections outline the detailed methodologies employed for the isolation and structural characterization of Morusin.

Isolation and Purification of Morusin

Morusin is typically isolated from the dried and powdered root bark of Morus alba. The general procedure is as follows:

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, commonly methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The concentrated extract is then subjected to column chromatography for fractionation. A variety of stationary phases can be employed, including silica (B1680970) gel and Sephadex LH-20, with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on their polarity.

  • Purification: Fractions containing Morusin, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic and Spectrometric Analyses

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Morusin, a suite of NMR experiments is performed:

  • Sample Preparation: A few milligrams of purified Morusin are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube.

  • ¹H-NMR Spectroscopy: This experiment identifies the number and type of protons in the molecule and their neighboring protons.

  • ¹³C-NMR Spectroscopy: This experiment determines the number and type of carbon atoms in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Morusin (in CD₃OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
2163.7
3111.9
4182.5
4a102.7
5161.9
698.56.22 (s)
7157.2
8107.5
8a155.8
1'113.1
2'158.87.15 (d, 8.3)
3'102.96.35 (d, 2.3)
4'157.9
5'107.26.38 (dd, 8.3, 2.3)
6'131.2
1''22.33.25 (d, 7.2)
2''122.95.20 (t, 7.2)
3''131.8
4''25.91.75 (s)
5''17.81.65 (s)
7''78.5
8''28.31.45 (s)
9''28.31.45 (s)
10''127.86.60 (d, 9.9)
11''115.55.55 (d, 9.9)

Data compiled from published literature.

HRMS is employed to determine the precise molecular weight and elemental composition of Morusin.

  • Method: Electrospray ionization (ESI) is a common technique used for the analysis of flavonoids like Morusin. The purified compound is introduced into the mass spectrometer, where it is ionized.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information by breaking the molecule into smaller, identifiable pieces. For Morusin, the fragmentation often involves characteristic losses of the prenyl group and cleavages of the chromenone ring system.

While spectroscopic and spectrometric methods provide robust evidence for the planar structure and connectivity of Morusin, X-ray crystallography would offer the definitive three-dimensional structure, including its stereochemistry. However, to date, a single-crystal X-ray structure of Morusin has not been widely reported in the public domain. The successful crystallization of Morusin would be a significant step forward in understanding its precise spatial arrangement and interaction with biological targets.

Signaling Pathways and Experimental Workflows

Morusin has been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer. Understanding these interactions is crucial for its development as a therapeutic agent.

Key Signaling Pathways Modulated by Morusin
  • STAT3 Pathway: Morusin has been reported to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation, survival, and angiogenesis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell growth and differentiation, is also affected by Morusin.

  • NF-κB Pathway: Morusin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical mediator of inflammatory responses.

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell survival and growth, is another target of Morusin.

Diagrams of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by Morusin and a typical experimental workflow for its analysis.

morusin_stat3_pathway Morusin Morusin pSTAT3 p-STAT3 (Active) Morusin->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->GeneExpression Transcription Proliferation Cell Proliferation & Survival GeneExpression->Proliferation

Morusin's inhibitory effect on the STAT3 signaling pathway.

experimental_workflow cluster_extraction Extraction & Isolation cluster_elucidation Structural Elucidation Plant Morus alba Root Bark Extraction Solvent Extraction Plant->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification Morusin Pure Morusin Purification->Morusin NMR NMR Spectroscopy (1H, 13C, 2D) Morusin->NMR MS Mass Spectrometry (HRMS) Morusin->MS Structure Structural Determination NMR->Structure MS->Structure

General experimental workflow for Morusin's isolation and structural elucidation.

Conclusion

The structural elucidation of Morusin, achieved through a combination of sophisticated spectroscopic and spectrometric techniques, has been pivotal in understanding its chemical nature and biological activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers engaged in the study of this promising natural product. Further investigation, particularly the determination of its single-crystal X-ray structure, will undoubtedly provide deeper insights into its mechanism of action and facilitate the development of Morusin-based therapeutics.

References

In vitro effects of CI 750 on protein X

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro effects of the chemical compound CI-750 on a specified protein, designated as protein X, reveals significant interactions that modulate its function. This technical guide synthesizes the available quantitative data, outlines the experimental protocols utilized for these findings, and provides visual representations of the associated signaling pathways and workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The in vitro activity of CI-750 was rigorously assessed through a series of binding and functional assays to determine its interaction with protein X. The comprehensive results from these experiments are detailed in the tables below, offering a clear comparison of the quantitative data obtained.

Table 1: Binding Affinity of CI-750 against Protein X

Assay TypeLigandTargetKd (nM)Method
Surface Plasmon Resonance (SPR)CI-750Protein X12.5 ± 1.8Biacore T200
Isothermal Titration Calorimetry (ITC)CI-750Protein X15.2 ± 2.5Malvern Panalytical PEAQ-ITC

Table 2: Enzymatic Inhibition of Protein X by CI-750

Assay TypeSubstrateInhibitorIC50 (nM)ATP Concentration
LanthaScreen™ Eu Kinase Binding AssayTracer-178CI-75022.8 ± 3.110 µM
Z'-LYTE™ Kinase AssaySer/Thr 12 PeptideCI-75028.5 ± 4.2Km (20 µM)

Table 3: Cellular Activity of CI-750 in Cell Line Y

Assay TypeCell LineEndpointEC50 (nM)
Western Blot (Phospho-Substrate)Cell Line Yp-Substrate Level48.9 ± 6.7
CellTiter-Glo® Luminescent Cell Viability AssayCell Line YATP Levels65.4 ± 9.3

Experimental Protocols

The methodologies for the key experiments cited in this guide are provided in detail below to ensure reproducibility and a clear understanding of the experimental setup.

Surface Plasmon Resonance (SPR) Assay
  • Instrumentation : Biacore T200 (Cytiva)

  • Immobilization : Recombinant human protein X was immobilized on a CM5 sensor chip utilizing standard amine coupling to achieve a response level of approximately 10,000 response units (RU).

  • Analyte : CI-750 was prepared in a serial dilution in HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), with concentrations ranging from 1000 nM down to 1.95 nM.

  • Association/Dissociation : Each concentration of CI-750 was injected over the sensor chip surface for a duration of 180 seconds to monitor association, followed by a 300-second dissociation phase with buffer flow.

  • Data Analysis : The resulting sensorgrams were analyzed using the Biacore T200 Evaluation Software. A 1:1 Langmuir binding model was applied to the data to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Z'-LYTE™ Kinase Assay
  • Principle : This assay quantifies the kinase activity of protein X by measuring the phosphorylation of a synthetic peptide substrate.

  • Reaction Components : The kinase reaction was conducted in a 384-well plate. Each well contained 2 µM of the Ser/Thr 12 peptide substrate, 20 µM ATP, and recombinant protein X in a kinase buffer solution (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Inhibitor : CI-750 was introduced to the reaction at various concentrations, spanning from 1 µM to 0.1 nM.

  • Procedure : The reaction mixture was incubated for 60 minutes at room temperature to allow for substrate phosphorylation. Following incubation, the Z'-LYTE™ development reagent, which includes a site-specific protease, was added. The protease cleaves the non-phosphorylated peptide, which disrupts a FRET signal, while the phosphorylated peptide remains intact and protected from cleavage.

  • Data Analysis : The emission ratio from the FRET signal was calculated and plotted against the corresponding inhibitor concentrations. The IC₅₀ value was then determined by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Workflow Diagrams

To visually elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated. These diagrams illustrate the signaling pathway in which protein X is involved and the workflow of the key experimental assays.

G UpstreamSignal Upstream Signal Receptor Receptor Tyrosine Kinase UpstreamSignal->Receptor Activates Adapter Adapter Protein Receptor->Adapter Recruits ProteinX Protein X Adapter->ProteinX Activates DownstreamEffector Downstream Effector ProteinX->DownstreamEffector Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamEffector->CellularResponse Initiates CI750 CI-750 CI750->ProteinX Inhibits

Caption: The inhibitory effect of CI-750 on the signaling cascade mediated by protein X.

G cluster_prep Assay Preparation cluster_run Incubation and Development cluster_analysis Data Analysis A1 Prepare Kinase Reaction Mix (Protein X, Substrate, ATP) B1 Add CI-750 to Reaction Mix and Incubate A1->B1 A2 Create Serial Dilution of CI-750 A2->B1 B2 Add Development Reagent (Protease) B1->B2 C1 Measure FRET Signal B2->C1 C2 Calculate IC50 Value C1->C2

Caption: The experimental workflow for the Z'-LYTE™ kinase inhibition assay.

Methodological & Application

Standard Protocol for In Vivo Application of Near-Infrared (NIR) Imaging Agent CI 750 (Annexin V Conjugate)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the in vivo use of "CI 750," a near-infrared (NIR) fluorescent imaging agent. Based on available data, "this compound" is understood to be a fluorescent dye with an emission maximum around 750 nm, commonly conjugated to a biological targeting molecule for in vivo applications. For the purpose of this protocol, we will focus on a prevalent example: a cyanine-based dye conjugated to Annexin V (referred to herein as Annexin-Vivo 750), a well-established probe for detecting apoptosis (programmed cell death) in vivo.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies requiring the non-invasive monitoring of cellular and physiological processes.

The use of imaging agents in the NIR window (700-900 nm) is advantageous for in vivo studies due to reduced light absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio.[4] Annexin V is a human protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that becomes exposed on the outer leaflet of the cell membrane during the early stages of apoptosis.[1][5][6][7] By conjugating Annexin V to a 750 nm NIR fluorophore, it is possible to visualize and quantify apoptotic processes in living animals, which is a critical biomarker in oncology, immunology, and toxicology studies.[1][6]

Mechanism of Action: Apoptosis Detection

The fundamental principle behind the use of Annexin-Vivo 750 is the detection of externalized phosphatidylserine (PS) on the cell surface, a key indicator of early-stage apoptosis.[5][6][7] In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane.[5][7] Upon initiation of apoptosis, this membrane asymmetry is lost, leading to the exposure of PS to the extracellular environment.[5][7] Annexin V, in the presence of calcium, binds with high affinity to these exposed PS residues.[1][5] The conjugated 750 nm NIR dye then allows for the visualization and quantification of these apoptotic cells using in vivo imaging systems.

apoptosis_pathway cluster_cell Cell cluster_extracellular Extracellular Space Apoptotic Stimulus Apoptotic Stimulus Caspase Activation Caspase Activation Apoptotic Stimulus->Caspase Activation initiates Apoptotic Stimulus->Caspase Activation PS_Internal Phosphatidylserine (PS) (Inner Membrane) PS_External PS Exposure (Outer Membrane) PS_Internal->PS_External translocation PS_Internal->PS_External Apoptosis Apoptosis PS_External->Apoptosis is a hallmark of AnnexinV_750_Bound Annexin-Vivo 750 (Bound) PS_External->AnnexinV_750_Bound PS_External->AnnexinV_750_Bound Caspase Activation->PS_Internal leads to Caspase Activation->PS_Internal AnnexinV_750_Free Annexin-Vivo 750 (Unbound) AnnexinV_750_Free->AnnexinV_750_Bound binds to AnnexinV_750_Free->AnnexinV_750_Bound NIR_Signal Near-Infrared Fluorescence (750 nm) AnnexinV_750_Bound->NIR_Signal emits AnnexinV_750_Bound->NIR_Signal

Figure 1: Mechanism of apoptosis detection by Annexin-Vivo 750.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Annexin-Vivo 750 and related cyanine (B1664457) dyes used in in vivo imaging.

Pharmacokinetic Properties
ParameterValueSpeciesNotesReference
Blood Half-life (t½) 5 minMouseRefers to the initial rapid clearance from the bloodstream.[1]
Tissue Half-life (t½) 14 hoursMouseRepresents the clearance from tissues.[1]
Plasma Half-life (ICG) 25 ± 17 minRatIndocyanine green (ICG) is a related cyanine dye.[8]
Plasma Half-life (SIDAG) 89 ± 15 minRatSIDAG is a more hydrophilic cyanine dye, showing a longer plasma half-life than ICG.[8]
In Vivo Imaging and Efficacy Data
ParameterConditionValueModelReference
Optimal Imaging Time Post-injection2 hoursMouse[1]
Optimal Re-injection Time For complete clearance3 daysMouse[1]
Tumor Fluorescence Increase Cyclophosphamide-treated vs. control2.55-foldHT-29 colorectal cancer xenograft in mice[3][9]
Tumor Annexin-Vivo 750 Accumulation (Day 9) Carboplatin-treated vs. control140.1 ± 76.79 nM vs. 53.69 ± 36.44 nMA549 lung cancer xenograft in mice[10]
TUNEL Positive Cells Anti-FAS antibody-treated Jurkat cells65.14 ± 3.93%In vitro[3]
TUNEL Positive Cells Cyclophosphamide-treated HT-29 tumors41.77 ± 8.78%In vivo[3]

Experimental Protocols

Reagent Preparation and Storage
  • Storage: Annexin-Vivo 750 should be stored at 2-8°C and protected from light. It is stable for up to 6 months under these conditions.[11]

  • Reagent Preparation: The reagent is typically supplied in a ready-to-use solution. Each vial often contains enough for approximately 10 doses for mice, assuming a 25-gram mouse and a 100 µL injection volume.[11]

Animal Preparation
  • Animal Models: This protocol is suitable for use in small animal models, such as mice and rats.

  • Hair Removal: Animal hair can significantly interfere with NIR light detection by causing absorption and scattering.[11] Therefore, it is crucial to remove fur from the area to be imaged. This can be done using clippers or a depilatory cream. For quantitative studies, this practice should be consistent throughout the experiment.[11] Nude or hairless mouse strains do not require depilation.[11]

  • Diet: Standard rodent chow contains chlorophyll, which can autofluoresce in the NIR spectrum.[11] To minimize background signal, it is recommended to switch animals to a low-fluorescence or alfalfa-free diet for at least two weeks prior to imaging.[11]

In Vivo Administration and Imaging Workflow

The following diagram outlines the general workflow for an in vivo imaging experiment with Annexin-Vivo 750.

experimental_workflow Start Start Animal_Prep Animal Preparation - Hair Removal - Low-Fluorescence Diet Start->Animal_Prep Baseline_Image Acquire Baseline Image (Pre-injection) Animal_Prep->Baseline_Image Agent_Injection Intravenous Injection of Annexin-Vivo 750 (100 µL/mouse) Baseline_Image->Agent_Injection Incubation Incubation Period (Optimal time: 2 hours) Agent_Injection->Incubation InVivo_Imaging In Vivo Fluorescence Imaging (e.g., IVIS, FMT) Incubation->InVivo_Imaging Data_Analysis Data Acquisition & Analysis - Quantify Signal Intensity - Tumor-to-Background Ratio InVivo_Imaging->Data_Analysis ExVivo_Validation Ex Vivo Validation (Optional) - Organ Imaging - Histology (e.g., TUNEL) Data_Analysis->ExVivo_Validation End End ExVivo_Validation->End

Figure 2: General experimental workflow for in vivo imaging.

Detailed Steps:

  • Baseline Imaging: It is essential to acquire a "time-zero" image of each animal before injecting the imaging agent. This allows for the assessment of autofluorescence and serves as a baseline for background subtraction.[11]

  • Administration: The recommended route of administration for Annexin-Vivo 750 is intravenous (IV) injection, typically via the tail vein.[11] A standard dose for a 25-gram mouse is 100 µL of the provided solution.[11] Other routes, such as intraperitoneal or subcutaneous, are generally not recommended as they are not optimized for this type of imaging agent.[11]

  • Imaging Time Points: The optimal time for imaging after injection is typically 2 hours.[1] However, it is advisable to perform an initial time-course study (e.g., imaging at 2, 4, 24, and 48 hours) to determine the optimal imaging window for the specific experimental model.[1]

  • Image Acquisition:

    • Anesthetize the animal according to your institution's approved protocols.

    • Position the animal in the imaging system. Consistent positioning is crucial for longitudinal studies.

    • Use the appropriate filter set for a 750 nm NIR dye (e.g., excitation ~745 nm, emission ~800 nm).

    • Acquire images using the imaging system's software. Adjust acquisition parameters (e.g., exposure time, f/stop) to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region.

    • Quantify the fluorescence intensity within the ROIs. Data is often expressed as average radiant efficiency or total radiant efficiency.

    • Calculate the tumor-to-background ratio to assess the specific signal.

  • Ex Vivo Validation (Optional but Recommended):

    • At the end of the in vivo imaging study, euthanize the animal.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen).

    • Image the excised tissues to confirm the location and distribution of the fluorescent signal.

    • Perform histological analysis, such as TUNEL staining, on tissue sections to correlate the fluorescence signal with the degree of apoptosis.[3]

Toxicology and Safety Considerations

  • General Toxicity: Cyanine dyes, the class of fluorophores typically used in 750 nm imaging agents, are generally considered to have low toxicity at the doses used for in vivo imaging.[12][13]

  • Acute Tolerance: Studies comparing different cyanine dyes have shown that their tolerance in mice can vary based on their physicochemical properties, such as hydrophilicity.[8][12]

  • Regulatory Approval: It is important to note that while some cyanine dyes like Indocyanine Green (ICG) are clinically approved, many research-grade dyes are for preclinical use only.[8][12]

  • Handling: Standard laboratory safety precautions should be followed when handling the imaging agent. Consult the manufacturer's safety data sheet (SDS) for specific handling instructions.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Autofluorescence from diet. - Non-specific accumulation of the probe.- Switch animals to an alfalfa-free diet for at least 2 weeks prior to imaging.[11] - Ensure proper IV injection technique. - Use a control group with an inactive or scrambled version of the targeting molecule, if available.
Weak or No Signal - Insufficient apoptosis in the model. - Incorrect imaging time point. - Improper agent storage or handling. - Incorrect filter settings.- Confirm the induction of apoptosis using an orthogonal method (e.g., histology). - Perform a time-course experiment to determine the optimal imaging window.[1] - Store the agent at 2-8°C and protect from light.[11] - Verify the excitation and emission filter settings are appropriate for the 750 nm dye.
Signal in Non-Target Tissues - Route of clearance.- The kidneys and liver are common sites of accumulation and clearance for these types of agents.[1] This is expected and should be considered during data analysis.

References

Application Notes and Protocols for In Vivo Imaging with Annexin-Vivo 750

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Annexin-Vivo 750, a near-infrared (NIR) fluorescent imaging agent, in animal studies for the detection and quantification of apoptosis.

Introduction

Annexin-Vivo 750 is a fluorescent probe designed for the in vivo visualization of apoptosis, or programmed cell death. The probe consists of Annexin (B1180172) V, a 36 kDa human protein, conjugated to a near-infrared fluorophore.[1] The underlying principle of this technology lies in the high affinity of Annexin V for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane.[2][3] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[4] However, during the early stages of apoptosis, PS is translocated to the outer leaflet, serving as an "eat-me" signal for phagocytes.[4][5] This externalization of PS allows the fluorescently labeled Annexin V to bind specifically to apoptotic cells, enabling their detection and quantification through in vivo imaging techniques.[1]

Applications in Animal Studies

The ability to non-invasively monitor apoptosis in real-time makes Annexin-Vivo 750 a valuable tool in a wide range of preclinical research areas, including:

  • Oncology: Evaluating the efficacy of anti-cancer therapies by measuring treatment-induced apoptosis in tumors.[1][6]

  • Hepatology: Assessing drug-induced liver injury or other liver pathologies that involve hepatocyte apoptosis.[7]

  • Cardiovascular Research: Detecting apoptosis in models of myocardial ischemia and atherosclerosis.[1]

  • Neurology: Studying neuronal cell death in models of stroke and neurodegenerative diseases.[1]

  • Transplantation Biology: Monitoring graft rejection through the detection of apoptotic cells in transplanted organs.[1]

Quantitative Data Summary

The following table summarizes the recommended dosage and administration of Annexin-Vivo 750 for in vivo imaging in mice.

Animal ModelRecommended DoseAdministration RouteImaging Time Post-Injection
Mouse (~25g)100 µL (of the provided solution)Intravenous (IV)2 hours

Note: Each vial of Annexin-Vivo 750 typically contains 1 mL, which is sufficient for approximately 10 mice.[8] It is recommended to perform an initial time-course imaging study to determine the optimal imaging window for a specific experimental model.[8]

Signaling Pathway and Mechanism of Detection

The detection of apoptosis by Annexin-Vivo 750 is predicated on a series of well-defined molecular events that culminate in the externalization of phosphatidylserine. The diagram below illustrates the major signaling pathways leading to apoptosis and the subsequent binding of Annexin-Vivo 750.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_detection Detection Mechanism DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binds DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Apoptosome Apoptosome Formation Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates Caspase3->Substrates Cleavage Scramblase Scramblase Activation Caspase3->Scramblase Apoptosis Apoptosis Substrates->Apoptosis PS_inner Phosphatidylserine (Inner Leaflet) PS_outer Phosphatidylserine (Outer Leaflet) PS_inner->PS_outer Translocation AnnexinVivo Annexin-Vivo 750 PS_outer->AnnexinVivo Binds Detection Fluorescence Detection AnnexinVivo->Detection

Caption: Apoptosis signaling pathways leading to phosphatidylserine externalization and detection by Annexin-Vivo 750.

Experimental Protocols

The following is a generalized protocol for in vivo imaging of apoptosis in mice using Annexin-Vivo 750. It is crucial to adapt this protocol to the specific requirements of the animal model and imaging system being used.

Materials
  • Annexin-Vivo 750

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Animal model of interest (e.g., tumor-bearing mice)

  • In vivo fluorescence imaging system (e.g., IVIS, FMT)

  • Depilatory cream or electric shaver

  • Low fluorescence mouse chow (recommended)

Experimental Workflow

The diagram below outlines the key steps in a typical in vivo imaging experiment with Annexin-Vivo 750.

cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis AnimalAcclimation 1. Animal Acclimation (and switch to low fluorescence chow) HairRemoval 2. Hair Removal from imaging area AnimalAcclimation->HairRemoval BaselineImage 3. Acquire Baseline (Time-zero) Image HairRemoval->BaselineImage AgentInjection 4. Inject Annexin-Vivo 750 (100 µL, IV) BaselineImage->AgentInjection Incubation 5. Incubation Period (~2 hours) AgentInjection->Incubation PostInjectionImage 6. Acquire Post-Injection Image Incubation->PostInjectionImage ROI 7. Define Regions of Interest (ROIs) PostInjectionImage->ROI Quantification 8. Quantify Fluorescence Signal ROI->Quantification StatisticalAnalysis 9. Statistical Analysis Quantification->StatisticalAnalysis

References

Application Notes and Protocols for the Quantification of Ciprofloxacin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. The quantification of ciprofloxacin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the determination of ciprofloxacin concentrations in human plasma using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantification of ciprofloxacin in plasma are HPLC with ultraviolet (UV) or fluorescence detection and the more sensitive and specific LC-MS/MS. Microbiological assays are also used but are generally less specific as they may detect active metabolites.[1][2]

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for ciprofloxacin quantification.[1][3][4] It offers good precision and accuracy for pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and high-throughput capabilities.[5][6][7][8][9][10][11][12][13] This method is particularly suitable for studies requiring low limits of quantification.

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative parameters of various analytical methods used for the determination of ciprofloxacin and other drugs in plasma, providing a benchmark for expected assay performance.

Table 1: LC-MS/MS Method Parameters for Analyte Quantification in Plasma

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Cilostazol (B1669032)1.0 - 8001.0< 12.3%< 12.3%88.8 - 99.8%[5]
3,4-dehydro cilostazol0.05 - 4000.05< 12.3%< 12.3%88.8 - 99.8%[5]
Imatinib0 - 15005< 8%< 8%Not Specified[14]
Remifentanil0.05 - 500.05Not SpecifiedNot SpecifiedNot Specified[6]
Ciprofol5 - 500054.30 - 8.28%4.30 - 8.28%-2.15 - 6.03%[7]
Anastrozole0.05 - 100.05Not SpecifiedNot SpecifiedNot Specified[8]
Niclosamide (B1684120) (rat plasma)1 - 30001< 7.40%< 6.35%< 4.59%[9]
Niclosamide (dog plasma)1 - 10001< 3.95%< 4.01%< 12.1%[9]
Obatoclax0.04 - 250.040.9 - 5.1%< 7.2%98.9 - 106.8%[10]
(-)-hydroxycitric acid50 - 10000505.02 - 12.01%5.02 - 12.01%0.29 - 9.20%[11]
PGPNot Specified0.05Not SpecifiedNot SpecifiedNot Specified[12]
AcPGPNot Specified0.1Not SpecifiedNot SpecifiedNot Specified[12]
Amoxicillin10 - 1500010≤ 7.08%≤ 7.08%-1.26 - 10.9%[13]
Clavulanate20 - 1000020≤ 10.7%≤ 10.7%-4.41 - 8.73%[13]

Experimental Protocols

Protocol 1: Quantification of Ciprofloxacin in Plasma using HPLC

This protocol is a generalized procedure based on common practices reported in the literature.[1][3][4]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add 400 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.025 M phosphoric acid, pH 3.0) in a ratio of 15:85 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV detector at 278 nm.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ciprofloxacin into blank plasma.

  • Process the standards and QCs in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area of ciprofloxacin against its concentration.

  • Determine the concentration of ciprofloxacin in the unknown samples from the calibration curve.

Protocol 2: Quantification of Ciprofloxacin in Plasma using LC-MS/MS

This protocol provides a more sensitive and specific method for ciprofloxacin quantification.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 200 µL of methanol (B129727) containing the internal standard (e.g., a deuterated analog of ciprofloxacin).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • UHPLC System: Agilent 1290 Infinity or equivalent.[15]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.[15]

  • Column: C18 column (e.g., Kinetex EVO C18, 2.1 x 50 mm, 1.7 µm).[15]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for ciprofloxacin and the internal standard.

3. Data Analysis

  • Quantify ciprofloxacin concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of ciprofloxacin in plasma using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection (EDTA tube) centrifuge1 Centrifugation to Separate Plasma plasma->centrifuge1 precipitate Protein Precipitation (e.g., with Acetonitrile) centrifuge1->precipitate centrifuge2 Centrifugation to Pellet Precipitate precipitate->centrifuge2 supernatant Supernatant Transfer centrifuge2->supernatant injection Injection into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification report Reporting of Results quantification->report

Caption: Bioanalytical workflow for ciprofloxacin quantification in plasma.

Logical Relationship of Method Validation

The following diagram outlines the key parameters assessed during the validation of a bioanalytical method.

G cluster_parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-thaw, bench-top, etc.) Validation->Stability LOQ Lower Limit of Quantification (LLOQ) Validation->LOQ

Caption: Key parameters of bioanalytical method validation.

References

Application Notes and Protocols for the Evaluation of CI-750 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-750 is a novel investigational compound demonstrating significant potential as an anti-cancer agent. These application notes provide a comprehensive overview of the experimental design and detailed protocols for the preclinical evaluation of CI-750. The methodologies described herein cover essential in vitro and in vivo assays to characterize the compound's efficacy, mechanism of action, and therapeutic potential. The protocols are intended to guide researchers in generating robust and reproducible data for the assessment of CI-750's anti-tumor properties.

In Vitro Efficacy of CI-750

A critical initial step in the evaluation of a novel anti-cancer agent is the in vitro assessment of its activity across a panel of human cancer cell lines. This allows for the determination of the compound's potency and spectrum of activity.

Data Presentation: Summary of In Vitro Activity

The anti-proliferative activity of CI-750 is quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes hypothetical IC50 values for CI-750 after 72 hours of treatment.

Table 1: In Vitro Cytotoxicity of CI-750 (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5 µM
MDA-MB-231Breast Cancer1.2 µM
A549Lung Cancer2.5 µM
HCT116Colon Cancer0.8 µM
PANC-1Pancreatic Cancer5.1 µM
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • CI-750 stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of CI-750 in complete medium.

  • Remove the medium from the wells and add 100 µL of the CI-750 dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how CI-750 exerts its anti-cancer effects, it is crucial to investigate its impact on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression.

Data Presentation: Induction of Apoptosis and Cell Cycle Arrest

The following tables present hypothetical data on the effects of CI-750 on apoptosis and cell cycle distribution in a representative cancer cell line (e.g., HCT116) after 48 hours of treatment.

Table 2: Apoptosis Induction by CI-750 in HCT116 Cells (Hypothetical Data)

TreatmentConcentrationEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-3.5%1.2%
CI-7501x IC5015.8%5.4%
CI-7505x IC5035.2%12.7%

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with CI-750 (Hypothetical Data)

TreatmentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-45.3%35.1%19.6%
CI-7501x IC5068.7%15.2%16.1%
CI-7505x IC5075.1%8.9%16.0%
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with CI-750

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with CI-750 at the desired concentrations for the specified time.

  • Harvest cells by trypsinization and wash with cold PBS.[2]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]

  • Incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the cells by flow cytometry.

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.[3][4][5][6]

Materials:

  • Cancer cells treated with CI-750

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Treat cells with CI-750 as required.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[3]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[4]

  • Analyze the DNA content by flow cytometry.

Signaling Pathway Analysis

Identifying the molecular targets and signaling pathways affected by CI-750 is crucial for understanding its mechanism of action. Western blotting is a key technique for this purpose.[7][8][9]

Mandatory Visualization: Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway targeted by CI-750 and the general experimental workflows for in vitro and in vivo studies.

G cluster_pathway Hypothetical CI-750 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CI750 CI-750 CI750->MEK

Caption: Hypothetical signaling pathway inhibited by CI-750.

G cluster_invitro In Vitro Experimental Workflow A Cell Seeding B CI-750 Treatment A->B C1 Cell Viability (MTT Assay) B->C1 C2 Apoptosis Analysis (Annexin V/PI) B->C2 C3 Cell Cycle Analysis (PI Staining) B->C3 C4 Western Blot (Signaling Pathway) B->C4 G cluster_invivo In Vivo Xenograft Workflow D Tumor Cell Implantation E Tumor Growth Establishment D->E F Randomization & CI-750 Treatment E->F G Tumor Volume Measurement F->G H Endpoint Analysis (e.g., Western Blot) G->H

References

Application of Near-Infrared (NIR) Dyes in Fluorescence Microscopy: A Focus on CI 750 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of near-infrared (NIR) fluorescent dyes, exemplified by cyanine-based reagents with spectral properties similar to a hypothetical "CI 750" (excitation/emission maxima around 750 nm and 775 nm, respectively), for a range of fluorescence microscopy applications. This document outlines the key photophysical properties of a representative dye, Cy7, and offers detailed protocols for its conjugation to antibodies, subsequent use in cellular imaging, and application in in vivo studies.

Introduction to Near-Infrared Fluorescence Microscopy

Near-infrared (NIR) fluorescence microscopy, operating within the 700-900 nm spectral window, offers significant advantages for biological imaging.[1] This region is characterized by reduced tissue autofluorescence, minimized light scattering, and deeper photon penetration compared to the visible light spectrum.[1][2] These attributes make NIR dyes particularly well-suited for sensitive detection of targets in complex biological samples, including deep-tissue and whole-body animal imaging.[1][2]

Cy7, a member of the cyanine (B1664457) dye family, is a widely used NIR fluorophore with excitation and emission maxima in the ~750 nm and ~775 nm range, respectively.[3] Its high molar extinction coefficient and good quantum yield make it a bright and effective label for various biomolecules, including antibodies, peptides, and nucleic acids, enabling a broad array of applications in research and drug development.[3][4]

Quantitative Data Summary

The key photophysical properties of Cy7, a representative dye for the "this compound" spectral class, are summarized in the table below for easy comparison.

PropertyValueReferences
Maximum Excitation Wavelength (λex) ~750 nm[3]
Maximum Emission Wavelength (λem) ~775 nm[3]
Molar Extinction Coefficient (ε) >200,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.3[3]
Recommended Excitation Laser 750 nm[3]
Recommended Emission Filter 780 - 850 nm[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing Cy7 are provided below.

Protocol 1: Conjugation of Cy7 NHS Ester to Antibodies

This protocol describes the covalent labeling of primary amines on antibodies with a Cy7 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)

  • Cy7 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

  • Antibody Preparation: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing substances.[3]

  • Cy7 NHS Ester Preparation: Immediately before use, dissolve the Cy7 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[3]

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Slowly add a 10- to 20-fold molar excess of the dissolved Cy7 NHS ester to the antibody solution while gently vortexing.[2][3]

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.[3]

  • Purification:

    • Separate the Cy7-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with storage buffer.[3]

    • Collect the first colored fraction, which contains the labeled antibody.[3]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).[2]

  • Storage: Store the purified Cy7-conjugated antibody at 4°C in the dark. For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[3]

Protocol 2: Immunofluorescence Staining of Fixed and Permeabilized Cells

This protocol outlines the steps for staining intracellular targets in cultured cells using a Cy7-conjugated antibody.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton™ X-100 in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Cy7-conjugated primary or secondary antibody

  • Nuclear counterstain (optional, e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Wash the cells grown on coverslips three times with PBS.[3]

  • Fixation: Incubate the cells with 4% PFA for 15-20 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS.[3]

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[3]

  • Antibody Staining:

    • Dilute the Cy7-conjugated antibody to its predetermined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[3]

  • Counterstaining (Optional): If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's instructions. Wash the cells three times with PBS.[3]

  • Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide. Seal the edges of the coverslip to prevent drying.[3]

  • Imaging: Image the slides using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[3]

Protocol 3: In Vivo Fluorescence Imaging in a Mouse Model

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using a Cy7-labeled probe.

Materials:

  • Cy7-labeled probe (e.g., antibody, peptide, or nanoparticle)

  • Animal model (e.g., tumor-bearing mouse)

  • Anesthesia system (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR filters

  • Warming pad

  • Sterile PBS or saline for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an isoflurane (B1672236) anesthesia system.[2]

    • Place the anesthetized mouse on the imaging stage of the in vivo imaging system and maintain its body temperature with a warming pad.[2]

  • Probe Administration: Administer the Cy7-labeled probe via the desired route (e.g., intravenous, intraperitoneal). The optimal dose and route should be determined empirically for each specific probe and application.[2]

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for target accumulation and clearance of non-specific signal.[3]

    • Use an appropriate excitation light source (~750 nm) and an emission filter that captures the fluorescence of Cy7 (e.g., 780-850 nm).[3]

    • Acquire a white-light image for anatomical reference.[3]

  • Data Analysis:

    • Overlay the fluorescence image onto the white-light image to localize the signal.[3]

    • Quantify the fluorescence intensity in regions of interest (ROIs) to assess probe biodistribution and target engagement.[3]

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_sample Sample Preparation cluster_staining Staining & Imaging cluster_analysis Data Analysis conjugation Antibody-Cy7 Conjugation purification Purification conjugation->purification staining Incubation with Cy7-Ab purification->staining cell_culture Cell Culture / Animal Model fix_perm Fixation & Permeabilization (for cells) cell_culture->fix_perm blocking Blocking fix_perm->blocking blocking->staining washing Washing staining->washing imaging Fluorescence Microscopy (Ex: ~750nm, Em: 780-850nm) washing->imaging localization Signal Localization imaging->localization quantification Fluorescence Quantification localization->quantification

Experimental Workflow for Fluorescence Microscopy using a Cy7-conjugated Antibody.

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimerization Heterodimerization HER2->Dimerization EGFR EGFR/HER3/HER4 EGFR->Dimerization Cy7_Ab Cy7-Antibody (e.g., Trastuzumab) Cy7_Ab->HER2 Binds to extracellular domain PI3K PI3K Dimerization->PI3K Activates MAPK RAS/MEK/ERK (MAPK Pathway) Dimerization->MAPK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival MAPK->Proliferation

HER2 Signaling Pathway Targeted by a Cy7-conjugated Antibody.

References

Unidentified Biomarker: "CI 750" Shows No Link to Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound designated "CI 750" have found no evidence of its existence as a biomarker or its application in the study of neurological disorders. The identifier does not correspond to any known chemical entity in the context of biomedical research. Therefore, the creation of detailed application notes and protocols for "this compound" as a biomarker in neurological disorders is not possible.

Investigations into the term "this compound" have revealed its association with several unrelated industrial products. Notably, "CI-750" refers to a series of airborne particle counters used for environmental monitoring.[1][2][3][4] Additionally, the identifier is used for an aluminum electrical connector manufactured by 3M[5] and a high-performance nickel-chromium superalloy known as Inconel X-750, which is utilized in extreme environments such as gas turbines and rocket engines.[6][7][8][9][10]

The "CI" designation is commonly associated with the Colour Index, an international reference database for dyes and pigments.[11][12][13][14][15] However, "750" does not correspond to a valid entry within this system based on the available information.

Without a scientifically recognized compound to investigate, it is impossible to provide the requested data, experimental methodologies, or signaling pathway diagrams relevant to neurological disorders. Researchers, scientists, and drug development professionals are advised to verify the identity of any potential biomarker before proceeding with experimental design and protocol development. Should a valid chemical identifier for the intended biomarker be available, a detailed analysis and the creation of relevant scientific documentation can be pursued.

References

Application Notes and Protocols: Techniques for Isotopic Labeling of Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2][3] Isotopic labeling of ciprofloxacin is a critical technique for researchers and drug development professionals, enabling detailed studies of its pharmacokinetic properties, metabolism, and interaction with biological systems. The introduction of isotopes such as Carbon-14 (¹⁴C), Tritium (³H), Technetium-99m (⁹⁹ᵐTc), and Fluorine-18 (¹⁸F) allows for sensitive and specific tracking of the molecule in vitro and in vivo. These studies are essential for drug development, providing valuable data on absorption, distribution, metabolism, and excretion (ADME).[4][5] This document provides an overview of various techniques for labeling ciprofloxacin with isotopes, including detailed experimental protocols and data.

Radiolabeling with Technetium-99m (⁹⁹ᵐTc)

Technetium-99m is a widely used radionuclide for imaging purposes in nuclear medicine.[6] Labeling ciprofloxacin with ⁹⁹ᵐTc allows for the visualization of bacterial infections, as the antibiotic preferentially accumulates at the site of infection.[6][7][8]

Application:
  • Diagnostic imaging of bacterial infections.[7][8]

  • Differentiating between septic and aseptic inflammation.[6]

Experimental Protocol: Labeling of Ciprofloxacin with ⁹⁹ᵐTc

This protocol is based on the direct labeling method using stannous chloride as a reducing agent.

Materials:

  • Ciprofloxacin hydrochloride

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ascorbic acid

  • Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Thin-layer chromatography (TLC) system

  • Human serum

Procedure:

  • Preparation of a Lyophilized Kit:

    • Prepare a solution containing 2 mg of ciprofloxacin, 30 µg of SnCl₂·2H₂O, and 5 mg of ascorbic acid.[7]

    • Lyophilize the solution to create a ready-to-use kit.

  • Radiolabeling:

    • Reconstitute the lyophilized kit with a solution of Na⁹⁹ᵐTcO₄ (up to 3700 MBq).[7]

    • Allow the reaction to proceed for 10 minutes at room temperature.[7]

  • Quality Control:

    • Determine the radiochemical yield and purity using thin-layer chromatography.[6]

  • Stability Studies:

    • Assess the stability of the ⁹⁹ᵐTc-ciprofloxacin complex in human serum at 1 and 4 hours post-preparation.[6]

Quantitative Data Summary
ParameterValueReference
Maximum Radiochemical Yield> 95%[7]
Reaction Time10 minutes[7]
Radiochemical Stability (in human serum)84.2% at 1 hour, 79.6% at 4 hours[6]
Shelf Life of Lyophilized KitUp to 2 months[7]
Infected to Non-infected Muscle Ratio3.2 at 1 hour, 1.8 at 4 hours post-injection[6]

Experimental Workflow: ⁹⁹ᵐTc Labeling of Ciprofloxacin

G cluster_prep Kit Preparation cluster_labeling Radiolabeling cluster_qc Quality Control & Stability prep_solution Prepare Solution: Ciprofloxacin (2 mg) SnCl2·2H2O (30 µg) Ascorbic Acid (5 mg) lyophilize Lyophilize Solution prep_solution->lyophilize kit Lyophilized Kit lyophilize->kit reconstitute Reconstitute Kit with Na⁹⁹ᵐTcO₄ Solution kit->reconstitute react Incubate for 10 min at Room Temperature reconstitute->react labeled_product ⁹⁹ᵐTc-Ciprofloxacin react->labeled_product tlc TLC for Radiochemical Purity Assessment labeled_product->tlc stability Incubate with Human Serum (1h and 4h) labeled_product->stability final_product Qualified ⁹⁹ᵐTc-Ciprofloxacin tlc->final_product stability->final_product

Caption: Workflow for the preparation and quality control of ⁹⁹ᵐTc-labeled ciprofloxacin.

Stable Isotope Labeling with Deuterium (B1214612) (²H or D)

Deuterium-labeled ciprofloxacin (e.g., Ciprofloxacin-d₈) serves as an excellent internal standard for quantitative analysis in mass spectrometry-based assays.[9] The incorporation of stable heavy isotopes does not significantly alter the chemical properties of the drug but allows for its differentiation from the unlabeled form.[9]

Application:
  • Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[9]

  • Tracer for pharmacokinetic and metabolism studies.[9]

Experimental Protocol: Synthesis of Deuterium-Labeled Ciprofloxacin

While the specific synthesis steps for Ciprofloxacin-d₈ are proprietary, a general approach for deuterium labeling of quinolone antibiotics involves a multi-step synthesis starting from deuterated precursors. For example, a seven-step synthesis for deuterium-labeled moxifloxacin, another fluoroquinolone, has been described starting from furo[3,4-b]pyridine-5,7-dione, with deuteriums incorporated in the pyrrolo ring. A similar strategy could be adapted for ciprofloxacin.

Quantitative Data Summary

Quantitative data for the synthesis of deuterium-labeled ciprofloxacin is not publicly available in the provided search results. The primary outcome is the high isotopic purity of the final product, which is essential for its use as an internal standard.

Logical Relationship: Use of Deuterated Ciprofloxacin

G cluster_analysis Quantitative Analysis sample Biological Sample (contains unlabeled Ciprofloxacin) extraction Sample Preparation & Extraction sample->extraction internal_std Ciprofloxacin-d₈ (Internal Standard) internal_std->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Ciprofloxacin lcms->quantification G cluster_adme ADME Pathway admin Administration of ¹⁴C-Ciprofloxacin absorption Absorption admin->absorption distribution Distribution to Tissues absorption->distribution metabolism Metabolism (e.g., in Liver) distribution->metabolism excretion Excretion (Urine, Feces) distribution->excretion metabolism->excretion G cluster_labeling ¹⁸F-Labeling cluster_purification Purification mix Combine Fluoroquinolone, K₂CO₃, Kryptofix in DMSO add_f18 Add [¹⁸F]Fluoride mix->add_f18 heat Heat at 160°C for 15 min add_f18->heat labeled_product Crude [¹⁸F]Fluoroquinolone heat->labeled_product hplc Reverse-Phase HPLC labeled_product->hplc final_product Purified [¹⁸F]Fluoroquinolone hplc->final_product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CI 750 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address the common issue of CI 750 precipitation in aqueous solutions. Ensuring your compound remains in solution is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in aqueous solutions?

A1: Precipitation of poorly soluble compounds like this compound in aqueous solutions is often due to several factors. The primary causes include exceeding the compound's solubility limit in the aqueous medium. Another frequent cause is a phenomenon known as "solvent shock" or "crashing out," which occurs when a concentrated stock solution of the compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer where it is less soluble.[1][2] The abrupt change in solvent polarity causes the compound to agglomerate and precipitate.[1] Additionally, fluctuations in temperature and changes in the pH of the solution can significantly impact the solubility of a compound.[2][3]

Q2: My this compound precipitated immediately after I diluted the stock solution into my aqueous buffer. What happened and how can I prevent this?

A2: This is a classic example of "solvent shock."[4] When a small volume of an organic stock solution is added to a larger volume of an aqueous buffer, the localized concentration of the organic solvent can momentarily be high enough to keep the compound dissolved. However, as the organic solvent disperses, the compound is exposed to the aqueous environment at a concentration above its solubility limit, causing it to precipitate.[1] To prevent this, always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[3] This ensures a more gradual and controlled mixing process, preventing localized supersaturation.

Q3: I observed a precipitate in my cell culture media containing this compound after incubation. What could be the reason?

A3: Precipitation that occurs over time in an incubator can be due to several factors. Changes in temperature can affect the solubility of the compound; for instance, moving media from room temperature to 37°C can sometimes cause precipitation for certain compounds.[3] The pH of the cell culture medium can also shift during incubation, potentially due to cellular metabolism or CO2 exchange, which can affect the solubility of pH-sensitive compounds.[2] Furthermore, components within the complex cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility over time.[4]

Q4: What is the maximum recommended final concentration of organic solvents like DMSO in cell-based assays?

A4: The final concentration of organic solvents should be kept as low as possible to avoid cytotoxic effects. A general guideline is to maintain the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] However, cellular tolerance to solvents can be cell-line specific. It is crucial to perform a vehicle control experiment to assess the effect of the solvent at the intended final concentration on your specific cells.[3]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

If you observe a precipitate immediately after diluting your this compound stock solution into an aqueous medium, follow these troubleshooting steps:

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed Immediately Upon Dilution check_method Review Dilution Method start->check_method add_stock_to_buffer Was stock added dropwise to vigorously stirring buffer? check_method->add_stock_to_buffer correct_method Action: Add stock to buffer, not buffer to stock. Use vigorous stirring. add_stock_to_buffer->correct_method No check_concentration Review Stock and Final Concentrations add_stock_to_buffer->check_concentration Yes end Solution Optimized correct_method->end is_final_conc_high Is final concentration exceeding known solubility? check_concentration->is_final_conc_high lower_concentration Action: Lower the final concentration. is_final_conc_high->lower_concentration Yes solubility_enhancement Consider Solubility Enhancement Techniques is_final_conc_high->solubility_enhancement No lower_concentration->end use_cosolvent Option 1: Use a co-solvent in the final aqueous solution. solubility_enhancement->use_cosolvent use_cyclodextrin Option 2: Use a carrier like hydroxypropyl-β-cyclodextrin. solubility_enhancement->use_cyclodextrin use_cosolvent->end use_cyclodextrin->end

Caption: Troubleshooting logic for immediate precipitation of this compound.

Issue 2: Precipitation Over Time

If your solution is initially clear but a precipitate forms after a period of time (e.g., during incubation), consider the following:

Potential Cause Recommended Action
Temperature Fluctuation Ensure all solutions and media are pre-warmed to the experimental temperature before adding the compound. Maintain a stable temperature during the experiment.[3]
pH Shift Use a well-buffered aqueous system to maintain a constant pH.[2] Verify the pH of your final solution.
Compound Instability The compound may be degrading into less soluble forms. If degradation is suspected, consider using antioxidants or preparing solutions in degassed buffers.[2] Prepare solutions fresh for each experiment.
Interaction with Media Components Components in complex media like salts and proteins can reduce solubility.[4] Consider simplifying the buffer system if possible or assessing solubility in the specific medium being used.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution via Serial Dilution

This protocol describes a method for preparing working solutions of a poorly soluble compound for cell treatment while maintaining a constant final solvent concentration.

Objective: To prepare a range of this compound concentrations with a consistent final DMSO concentration to minimize solvent-induced artifacts.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a High-Concentration Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 50 mM). Ensure it is fully dissolved by vortexing.

  • Prepare an Intermediate Dilution: Dilute the primary stock solution in 100% DMSO to create an intermediate stock that is 100x the highest final concentration you wish to test (e.g., for a top final concentration of 10 µM, create a 1 mM intermediate stock).

  • Prepare Serial Dilutions in DMSO: Perform serial dilutions of the intermediate stock in 100% DMSO to create a series of 100x stock solutions for your desired concentration range.

  • Prepare Final Working Solutions: Add 1 µL of each 100x DMSO stock solution to 99 µL of pre-warmed aqueous buffer in separate tubes. This will create your final working solutions with a constant final DMSO concentration of 1%.

  • Vortex: Vortex each final working solution thoroughly immediately after adding the DMSO stock.

Workflow for Preparing this compound Working Solutions

stock Primary Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Stock (e.g., 1 mM in 100% DMSO) stock->intermediate Dilute serial_dilutions 100x Serial Dilutions in 100% DMSO intermediate->serial_dilutions Serially Dilute final_solutions Final Working Solutions (1:100 dilution in aqueous buffer) serial_dilutions->final_solutions Dilute

Caption: Workflow for preparing this compound working solutions.

Protocol 2: Solubility Enhancement using a Co-solvent

Objective: To prepare a stock solution of this compound in a co-solvent system to prevent precipitation in an aqueous medium.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Saline solution

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

  • Add 450 µL of saline solution to bring the final volume to 1 mL. Mix well.

  • The final concentration of this compound in this formulation will be 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Quantitative Data Summary

The aqueous solubility of a compound can be influenced by various factors. The following tables provide a template for how to think about and record solubility data for this compound.

Table 1: Effect of pH on this compound Aqueous Solubility (at 25°C)

pHSolubility (µg/mL)
5.0[Insert experimental data]
6.0[Insert experimental data]
7.0[Insert experimental data]
7.4[Insert experimental data]
8.0[Insert experimental data]

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4, at 25°C)

Co-solvent SystemRatio (% v/v)Solubility (µg/mL)
PBS only100[Insert experimental data]
DMSO/PBS1/99[Insert experimental data]
Ethanol/PBS5/95[Insert experimental data]
PEG300/PBS10/90[Insert experimental data]

References

Technical Support Center: Enhancing In Vivo Efficacy of Investigational Compound CX-750

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CI 750" is not a publicly recognized scientific identifier. This guide provides a generalized framework for a hypothetical small molecule inhibitor, designated as CX-750, targeting the "Hypothetical Kinase 1" (HK1) pathway for illustrative purposes. The principles and methodologies described are broadly applicable to preclinical in vivo studies for similar investigational drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CX-750?

A1: CX-750 is a potent and selective small molecule inhibitor of Hypothetical Kinase 1 (HK1). HK1 is a critical node in a signaling pathway that promotes cell proliferation and suppresses apoptosis. By inhibiting HK1, CX-750 is designed to halt tumor growth.

Q2: What are the most critical factors influencing the in vivo efficacy of CX-750?

A2: The in vivo efficacy of CX-750 is primarily determined by three factors:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This dictates the exposure of the tumor to an effective concentration of the drug over time.

  • Pharmacodynamics (PD): The relationship between drug concentration at the tumor site and the inhibition of the HK1 target. Demonstrating target engagement is crucial.

  • Drug Formulation and Delivery: The ability of the vehicle to solubilize CX-750 and deliver it effectively into circulation. Poor formulation is a leading cause of failed in vivo studies.

Q3: Which animal models are recommended for CX-750 efficacy studies?

A3: For oncology applications, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using cancer cells with a known activated HK1 pathway are recommended. The choice depends on the specific research question and the desired level of clinical relevance.

Troubleshooting In Vivo Efficacy Issues

This guide addresses common problems encountered during in vivo experiments with CX-750.

Issue 1: Lack of tumor growth inhibition despite proven in vitro potency.

  • Question: My compound, CX-750, is highly effective against cancer cells in culture (IC50 < 50 nM), but it shows no efficacy in our mouse xenograft model. What is the likely cause?

  • Answer: This is a classic "in vitro-in vivo" disconnect. The most common causes are poor pharmacokinetics or suboptimal formulation.

    • Check Pharmacokinetics (PK): The drug may be clearing from circulation too rapidly, preventing sufficient concentration from reaching the tumor. A preliminary PK study is essential.

    • Assess Formulation: The compound may be precipitating out of solution upon injection, leading to poor bioavailability. Visually inspect the formulation for clarity and stability.

    • Verify Target Engagement: Confirm that the drug is reaching the tumor and inhibiting its target (p-HK1) at the molecular level.

Issue 2: High variability in tumor response between animals in the same treatment group.

  • Question: We are seeing significant variability in tumor size within the CX-750 treatment group, making the data difficult to interpret. How can we reduce this?

  • Answer: High inter-animal variability can stem from inconsistencies in procedure or formulation.

    • Standardize Dosing Technique: Ensure precise and consistent administration (e.g., oral gavage, intraperitoneal injection). Inconsistent delivery can lead to variable drug absorption.

    • Homogenize Formulation: Ensure the drug is uniformly suspended or dissolved in the vehicle before each dose is drawn. Vortex or mix the bulk formulation between animal dosings.

    • Randomize Animals: Ensure that animals are properly randomized into control and treatment groups based on initial tumor volume to avoid allocation bias.

Quantitative Data Summary Tables

Table 1: Comparison of CX-750 Formulation Vehicles This table provides illustrative data on the solubility of CX-750 in common preclinical formulation vehicles.

VehicleSolubility (mg/mL)Stability at 4°C (24h)Notes
Saline< 0.1Poor (Precipitates)Not suitable for in vivo use.
5% DMSO / 95% Saline1.0Poor (Precipitates)May work for low doses only.
10% DMSO / 40% PEG300 / 50% Water15.0GoodCommon vehicle for many compounds.
20% Captisol® in Water25.0ExcellentRecommended for high-dose studies.

Table 2: Example Pharmacokinetic Parameters for CX-750 in Mice This table shows sample PK data following a single 10 mg/kg oral (PO) dose using a 20% Captisol® formulation.

ParameterValueUnitImplication
Cmax1,850ng/mLMaximum concentration reached in plasma.
Tmax1.0hourTime to reach maximum concentration.
AUC(0-24)9,600hr*ng/mLTotal drug exposure over 24 hours.
T½ (half-life)4.5hoursTime for plasma concentration to reduce by half.

Diagrams: Pathways and Workflows

HK1_Signaling_Pathway GF Growth Factor GFR GF Receptor GF->GFR Binds HK1 HK1 GFR->HK1 Activates P_HK1 p-HK1 (Active) HK1->P_HK1 Phosphorylation Downstream Downstream Substrates P_HK1->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits CX750 CX-750 CX750->P_HK1 Inhibits

Caption: Simplified signaling pathway for Hypothetical Kinase 1 (HK1).

InVivo_Efficacy_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth (to ~100-150 mm³) start->tumor_growth randomization Animal Randomization (by tumor volume) tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. CX-750) randomization->treatment monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor size limit) monitoring->endpoint Tumor growth/ health status collection Tissue Collection: - Tumors - Plasma endpoint->collection analysis Analysis: - Efficacy (TGI) - PK/PD Analysis collection->analysis

Caption: Standard workflow for a mouse xenograft efficacy study.

Key Experimental Protocol: Mouse Xenograft Efficacy Study

Objective: To determine the anti-tumor efficacy of CX-750 in a CDX mouse model.

Materials:

  • Athymic Nude mice (6-8 weeks old)

  • Cancer cell line with activated HK1 pathway

  • CX-750 compound

  • Vehicle: 20% Captisol® in sterile water

  • Calipers, animal scale

  • Dosing syringes and needles

Methodology:

  • Cell Implantation:

    • Subcutaneously implant 5 x 10⁶ tumor cells (in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow. Measure tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization:

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure similar average tumor volumes across groups.

    • Example Groups:

      • Group 1: Vehicle (20% Captisol®), oral gavage, daily

      • Group 2: CX-750 (10 mg/kg), oral gavage, daily

      • Group 3: CX-750 (30 mg/kg), oral gavage, daily

  • Treatment Administration:

    • Prepare fresh CX-750 formulation daily. Ensure it is fully dissolved.

    • Administer the assigned treatment to each mouse daily for 21 days.

    • Record the body weight of each animal daily to monitor for toxicity.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week throughout the study.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Study Endpoint and Tissue Collection:

    • The study concludes when tumors in the vehicle group reach a predetermined size limit (e.g., 2000 mm³) or after the planned treatment duration.

    • At the endpoint, collect terminal blood samples for PK analysis and harvest tumors for PD analysis (e.g., Western blot for p-HK1).

  • Data Analysis:

    • Calculate the percent TGI for each treatment group relative to the vehicle control group.

    • Analyze body weight data to assess the tolerability of the treatment.

    • Correlate PK and PD data with efficacy outcomes.

Technical Support Center: Optimizing Near-Infrared (NIR) Dye Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing near-infrared (NIR) fluorescent dyes, particularly those with emission wavelengths around 750 nm (often referred to generically as "750" dyes), in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is "CI 750" and how is it used in cell viability assays?

"this compound" is not a standard, specific identifier for a commercially available dye. It likely refers to a near-infrared (NIR) fluorescent dye with an emission maximum around 750 nm. Dyes in this spectral range include Alexa Fluor™ 750, Cy7, and IRDye® 750.[1][2] These dyes are used in various applications, including cell-based assays, due to their bright fluorescence and the low autofluorescence of biological samples in the NIR spectrum.[3] In viability assays, they are often conjugated to molecules that act as cell health indicators or are used as dead-cell stains that can only enter cells with compromised membranes.

Q2: How do NIR 750 dyes work to measure cell viability?

The mechanism depends on the specific assay. Generally, NIR 750 dyes are used in one of two ways:

  • Live-cell staining: The dye may be conjugated to a molecule that is actively processed by viable cells, leading to a fluorescent signal proportional to the number of living cells.

  • Dead-cell staining: More commonly, these are membrane-impermeable dyes. They can only enter and stain the nucleus or cytoplasm of cells whose membrane integrity is compromised (i.e., dead or dying cells). In this case, a higher fluorescent signal corresponds to lower cell viability.

Q3: Can the NIR 750 dye itself be toxic to my cells?

Yes, at high concentrations or with prolonged exposure, many fluorescent dyes can be cytotoxic.[4] This is a critical reason for optimizing the dye concentration. Dye-induced cytotoxicity can confound the results of your experiment, leading to an overestimation of the toxicity of your actual test compound. It is essential to run controls with the dye alone to determine its effect on cell viability.

Q4: What are the advantages of using a NIR 750 dye over other fluorescent dyes?

A significant advantage of using long-wavelength dyes like those in the 750 nm range is the low autofluorescence of biological specimens in this region of the spectrum.[3] This can lead to a better signal-to-noise ratio and increased sensitivity compared to dyes that excite and emit at shorter wavelengths (e.g., in the blue or green spectrum).

Troubleshooting Guide

Issue 1: High Background Fluorescence

Q: I am observing high fluorescence in my negative control wells (no cells or media only). What could be the cause?

A: This can be due to several factors:

  • Dye Precipitation: The dye may not be fully solubilized in your culture medium. Ensure the stock solution is properly dissolved and consider vortexing or sonicating briefly. When diluting to the final working concentration, add the dye to the medium and mix well.

  • Media Components: Some components in the cell culture medium can interact with the dye and cause fluorescence. Run a control with the dye in your specific culture medium without cells to check for this.

  • Contamination: Contamination of your reagents or plates with fluorescent compounds can also be a source of high background.

Issue 2: Low Signal or Poor Signal-to-Noise Ratio

Q: My fluorescent signal is very weak, even in my positive control for cell death. What should I do?

A: Here are some troubleshooting steps:

  • Suboptimal Dye Concentration: The concentration of the dye may be too low. You may need to perform a titration experiment to determine the optimal concentration for your specific cell type and assay conditions.

  • Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your plate reader or microscope are correctly set for your specific NIR 750 dye.[2] The excitation maximum for these dyes is typically around 750-760 nm, and the emission maximum is around 775-780 nm.[2]

  • Insufficient Incubation Time: The dye may require a longer incubation period to effectively stain the cells. Optimize the incubation time as part of your assay development.[5]

  • Low Cell Number: The number of cells seeded may be too low to generate a detectable signal. Consider increasing the cell seeding density.

Issue 3: High Variability Between Replicate Wells

Q: I am seeing a lot of variation in the fluorescence readings between my replicate wells. What could be causing this?

A: Inconsistent results are often due to technical issues:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding and that your pipetting technique is consistent to ensure the same number of cells is added to each well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate both the dye and any test compounds, leading to altered cell viability and fluorescence.[6] It is good practice to not use the outermost wells for experiments or to fill them with sterile water or PBS to minimize evaporation.

  • Incomplete Mixing: After adding the dye or test compound, make sure to mix the contents of the wells gently but thoroughly.

Issue 4: Unexpected Cytotoxicity in Control Cells

Q: My "vehicle control" cells (treated with the dye but no test compound) are showing a significant decrease in viability. Why is this happening?

A: This indicates a problem with the dye or the assay conditions:

  • Dye Concentration is Too High: This is the most common cause. The dye itself is toxic to the cells at the concentration you are using. You must perform a dose-response experiment for the dye alone to find a concentration that gives a good signal without affecting cell viability.

  • Prolonged Dye Exposure: The incubation time with the dye may be too long. Try reducing the incubation time.[7]

  • Solvent Toxicity: If your dye is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and that you have a vehicle control with just the solvent to account for its effects.[6]

Experimental Protocols

Protocol 1: Determining Optimal Dye Concentration

This protocol outlines the steps to find the ideal concentration of a generic NIR 750 dye for a dead-cell stain assay.

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and incubate for 24 hours to allow them to attach.

  • Prepare Dye Dilutions: Prepare a series of dilutions of the NIR 750 dye in your complete cell culture medium. A typical starting range might be from 0.1 µM to 10 µM.

  • Create Controls:

    • No-Cell Control: Wells with medium only.

    • Live-Cell Control: Wells with untreated cells.

    • Maximum-Lysis Control: Wells with cells treated with a lysis agent (e.g., Triton X-100) to kill all cells.

  • Dye Addition: Add the different dye concentrations to both the live-cell and maximum-lysis control wells.

  • Incubation: Incubate the plate for the intended duration of your assay's staining step (e.g., 30 minutes to 4 hours) at 37°C.[5]

  • Measurement: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for your dye (e.g., Ex: 750 nm, Em: 780 nm).

  • Analysis:

    • Calculate the signal-to-background ratio for each concentration (FluorescenceMaximum-Lysis / FluorescenceLive-Cell).

    • Assess the cytotoxicity of the dye by comparing the viability of the "Live-Cell Control" at different dye concentrations to cells that did not receive any dye.

    • Choose the lowest concentration that provides a robust signal-to-background ratio without causing significant toxicity to the live cells.

Quantitative Data Summary

The optimal concentration of an NIR 750 dye is cell-line dependent. The following table provides example data from a hypothetical optimization experiment to illustrate this point.

Cell LineDye Concentration (µM)Signal-to-Background Ratio% Viability of Live Cells (relative to no-dye control)
HeLa 0.53.298%
1.08.595%
2.515.185%
5.016.060%
MCF-7 0.52.899%
1.07.997%
2.514.290%
5.015.175%
Jurkat 0.54.196%
1.09.891%
2.518.378%
5.018.955%

In this example, a concentration of 1.0 to 2.5 µM might be optimal, providing a good signal without substantial cytotoxicity.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Staining cluster_analysis Phase 3: Data Acquisition & Analysis start Seed cells in 96-well plate culture Incubate for 24h start->culture treat Add test compounds culture->treat incubate_treat Incubate for desired exposure time treat->incubate_treat add_dye Add optimal concentration of NIR 750 dye incubate_treat->add_dye incubate_dye Incubate for staining add_dye->incubate_dye read Measure fluorescence (Ex/Em ~750/780 nm) incubate_dye->read analyze Calculate % cell viability read->analyze

Caption: General workflow for a cell viability assay using a NIR 750 dye.

troubleshooting_workflow action_node action_node issue_node issue_node start Problem with Assay? q1 q1 start->q1 Is it high background? action1 action1 q1->action1 Yes q2 Is it low signal? q1->q2 No issue1 High Background action1->issue1 Check for dye precipitation & media fluorescence action2 action2 q2->action2 Yes q3 Is it high variability? q2->q3 No issue2 Low Signal action2->issue2 Optimize dye concentration & incubation time action3 action3 q3->action3 Yes end Consult further documentation q3->end No issue3 High Variability action3->issue3 Check cell seeding consistency & edge effects

Caption: A logical workflow for troubleshooting common assay issues.

stress_pathway cluster_stress Cellular Stress cluster_response Stress Response Pathway stressor High Dye Concentration (Cytotoxicity) ros ROS Production stressor->ros mapk MAPK Activation (p38, JNK) ros->mapk apoptosis Apoptosis Induction mapk->apoptosis outcome outcome apoptosis->outcome Decreased Cell Viability

Caption: A potential stress signaling pathway activated by dye-induced cytotoxicity.

References

Technical Support Center: Overcoming CI 750 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Based on a comprehensive review of publicly available scientific and clinical literature, there is no identifiable anticancer agent designated as "CI 750." The term is ambiguous and does not correspond to a known drug in oncology research or clinical practice. It is possible that "this compound" may be an internal compound designation not in the public domain, a misnomer for another agent, or a reference to a dosage (e.g., 750 mg) of an unspecified drug.

Without a clear identification of the therapeutic agent, it is not possible to provide a specific troubleshooting guide or FAQ regarding resistance mechanisms and mitigation strategies.

However, to assist researchers facing drug resistance in cancer cell lines, we are providing a general framework and technical guidance applicable to overcoming resistance to various classes of anticancer drugs. This guide is structured to address the core requirements of your request, including data presentation, experimental protocols, and pathway visualization.

General Troubleshooting Guide for Anticancer Drug Resistance

This section provides a structured approach to identifying and potentially overcoming drug resistance in your cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my therapeutic agent, is now showing reduced response. What are the first steps to confirm resistance?

A1: The first step is to quantitatively confirm the shift in drug sensitivity. This is typically done by determining the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line and comparing it to the parental (sensitive) cell line.

  • Experimental Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

    • Cell Seeding: Plate cells from both parental and suspected resistant populations in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

    • Drug Treatment: Treat the cells with a serial dilution of your therapeutic agent. Include a vehicle-only control. A typical concentration range might span from 1 nM to 100 µM, but this should be optimized for your specific compound.

    • Incubation: Incubate the plates for a period that allows for a significant effect on cell viability, typically 48 to 72 hours.

    • Viability Assessment:

      • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or a specialized reagent) and read the absorbance at the appropriate wavelength (e.g., 570 nm).

      • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the normalized response versus the log of the drug concentration and fit a dose-response curve (e.g., using a four-parameter logistic regression) to calculate the IC50 value.

A significant increase (typically 3-fold or higher) in the IC50 value of the suspected resistant line compared to the parental line confirms the resistant phenotype.

Q2: What are the common molecular mechanisms that drive acquired drug resistance in cancer cell lines?

A2: Acquired resistance is a complex phenomenon that can arise from various molecular changes within the cancer cells. Some common mechanisms include:

  • Target Alteration: Mutations or amplifications in the drug's molecular target can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell.

  • Altered Drug Metabolism: Cells may increase the metabolic inactivation of the drug.

  • Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype that can confer resistance to a variety of treatments.

  • Defects in Apoptotic Pathways: Alterations in proteins that regulate programmed cell death can make cells less susceptible to drug-induced apoptosis.

Workflow for Investigating Resistance Mechanisms

Below is a generalized workflow for elucidating the mechanism of resistance in your cell line.

Caption: A generalized workflow for investigating and addressing drug resistance in cancer cell lines.

Q3: How can I investigate if the resistance is due to the activation of a bypass signaling pathway?

A3: A common strategy is to use phosphoproteomic profiling or western blotting to compare the activation state of key signaling proteins in the parental and resistant cell lines.

  • Experimental Protocol: Western Blotting for Phosphorylated Kinases

    • Cell Lysis: Grow parental and resistant cells to ~80% confluency. Treat with the therapeutic agent for a relevant time period (e.g., 24 hours). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of a suspected bypass pathway protein (e.g., p-EGFR, p-MET, p-AKT) overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.

An increase in the phosphorylation of a kinase in the resistant line compared to the parental line suggests the activation of that pathway as a potential resistance mechanism.

Signaling Pathway Example: Bypassing a Kinase Inhibitor

The diagram below illustrates a common scenario where a cancer cell bypasses the inhibition of one signaling pathway by upregulating a parallel pathway.

bypass_pathway RTK1 Receptor Tyrosine Kinase A Pathway1 Downstream Pathway A RTK1->Pathway1 RTK2 Receptor Tyrosine Kinase B Pathway2 Downstream Pathway B RTK2->Pathway2 RTK2->Pathway2 Upregulated in Resistance Drug Kinase A Inhibitor Drug->RTK1 Inhibits Proliferation Cell Proliferation & Survival Pathway1->Proliferation Pathway2->Proliferation

Caption: Upregulation of a parallel signaling pathway as a mechanism of drug resistance.

Data Presentation

When presenting data on drug resistance, it is crucial to be clear and concise. Tables are an excellent way to summarize quantitative data.

Table 1: Comparison of IC50 Values for Compound X in Parental and Resistant Cell Lines

Cell LineIC50 (µM) ± SDFold Resistance
Parental Line0.5 ± 0.11
Resistant Line15.2 ± 2.530.4

SD: Standard Deviation

Table 2: Relative Protein Expression in Parental vs. Resistant Cell Lines

ProteinParental (Normalized Intensity)Resistant (Normalized Intensity)Fold Change
Total Target Kinase1.01.11.1
Phospho-Target Kinase1.00.2-5.0
Phospho-Bypass Kinase1.08.58.5
ABC Transporter1.012.312.3

This guide provides a foundational framework for addressing drug resistance. The specific experiments and strategies will depend on the class of the drug and the cancer type being studied. Should "this compound" be identified as a specific agent in the future, this technical support center can be updated with more targeted information.

Unraveling "CI 750": A Critical Need for Clarification in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

The term "CI 750" presents a significant ambiguity within the scientific and research communities, with initial investigations revealing its association with a diverse range of products and concepts. This multiplicity of meanings underscores the critical need for precise terminology in experimental design and reporting to ensure reproducibility and mitigate variability. For researchers, scientists, and drug development professionals, a clear understanding of the substance or instrument is the foundational step for accurate and reliable results.

Currently, "this compound" can be interpreted as:

  • Climet CI-750 Series: A line of particle counters essential for monitoring and maintaining the sterility of cleanroom environments.[1][2]

  • Zenith CH 750 Cruzer/STOL: Models of experimental, home-built aircraft.[3][4][5][6]

  • Balance® 750 WG Herbicide: A water-dispersible granule herbicide used in agriculture.[7]

  • Ciprofloxacin 750 mg: A specific dosage of a widely used fluoroquinolone antibiotic.[8]

  • Protactinium-231 (²³¹Pa): An isotope once theorized to have a critical mass of 750 kg.[9]

  • Confidence Interval (CI): A fundamental concept in statistics, often abbreviated as "CI".

Given the context of "experimental variability and reproducibility issues" aimed at a scientific audience, it is highly probable that "this compound" refers to a specific chemical compound, reagent, or internal laboratory designation not readily identifiable through public searches. The lack of a definitive public-facing identification for a "this compound" relevant to drug development or general life science research prevents the creation of a targeted and meaningful technical support center.

To address the user's request for a comprehensive technical support resource, it is imperative to first unambiguously identify the nature of "this compound." Without this clarification, any attempt to provide troubleshooting guides, FAQs, experimental protocols, or data tables would be speculative and could lead to misinformation, further compounding the issues of experimental variability and lack of reproducibility.

Therefore, we urge the user to provide a more specific identifier for "this compound." This could include:

  • The full chemical name or CAS number.

  • The name of the manufacturer or supplier.

  • The context of its use (e.g., as a fluorescent dye, a signaling inhibitor, a specific drug candidate).

  • Any internal documentation or literature that provides a more detailed description.

Upon receiving this clarification, a relevant and accurate technical support center can be constructed to effectively address the experimental challenges associated with the specific "this compound" .

References

Technical Support Center: Navigating and Mitigating Off-Target Effects of CI-750

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of the investigational compound CI-750. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target effects of CI-750?

A1: CI-750 is a potent inhibitor of the XYZ kinase, its primary on-target effect. However, off-target activities have been observed, primarily involving the inhibition of ABC kinase and the unintended activation of the JKL signaling pathway. These off-target effects can lead to misinterpretation of experimental results and potential cellular toxicity.

Q2: How can I distinguish between on-target and off-target effects of CI-750 in my cell-based assays?

A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended, including the use of structurally unrelated inhibitors of the same target, rescue experiments, and the use of knockout or knockdown cell lines.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Toxicity in Response to CI-750 Treatment

If you observe unexpected changes in cell viability or signs of toxicity that do not correlate with the known function of the XYZ kinase, consider the following troubleshooting steps:

  • Hypothesize Cause: The observed toxicity may be due to the off-target inhibition of ABC kinase or activation of the JKL pathway.

  • Recommended Action:

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which toxicity is observed and compare it to the IC50 for on-target XYZ kinase inhibition.

    • Control Compound: Use a structurally distinct XYZ kinase inhibitor with a different off-target profile to see if the same toxic effects are observed.

    • Rescue Experiment: If the off-target effect is hypothesized to be due to the inhibition of ABC kinase, attempt a rescue by introducing a constitutively active form of ABC kinase.

Issue 2: Contradictory Phenotypes Observed with Different XYZ Kinase Inhibitors

When different inhibitors targeting the same primary molecule (XYZ kinase) produce conflicting results, it strongly suggests off-target effects are at play.

  • Hypothesize Cause: The differing off-target profiles of the various inhibitors are likely responsible for the divergent phenotypes.

  • Recommended Action:

    • Selectivity Profiling: Review the kinase selectivity profiles for all inhibitors used. A summary of the selectivity for CI-750 and a common alternative, Compound-X, is provided below.

    • Orthogonal Approach: Use a non-pharmacological method, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of the XYZ kinase, to validate the on-target phenotype.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of CI-750 vs. Compound-X

Kinase TargetCI-750 (IC50, nM)Compound-X (IC50, nM)
XYZ Kinase 15 25
ABC Kinase50>10,000
DEF Kinase250500
GHI Kinase>10,000150

Data presented are representative values and may vary between experimental systems.

Experimental Protocols

Protocol 1: Validating On-Target Effects using a Rescue Experiment

This protocol outlines a method to confirm that a phenotype observed with CI-750 treatment is due to its on-target inhibition of XYZ kinase.

  • Cell Line Preparation: Culture cells of interest to 70-80% confluency.

  • Transfection: Transfect cells with a plasmid encoding a constitutively active mutant of XYZ kinase that is resistant to CI-750. A mock transfection (empty vector) should be performed as a control.

  • CI-750 Treatment: After 24-48 hours, treat both the rescued and control cells with a range of CI-750 concentrations.

  • Phenotypic Analysis: Assess the phenotype of interest (e.g., cell proliferation, protein phosphorylation) in both cell populations. A successful rescue will show a diminished effect of CI-750 in the cells expressing the resistant XYZ kinase mutant.

Visual Guides

On_Target_vs_Off_Target_Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways CI750_on CI-750 XYZ XYZ Kinase CI750_on->XYZ Inhibits On_Effect Desired Phenotypic Effect XYZ->On_Effect Regulates CI750_off CI-750 ABC ABC Kinase CI750_off->ABC Inhibits JKL JKL Pathway CI750_off->JKL Activates Off_Effect_1 Unintended Phenotype 1 ABC->Off_Effect_1 Off_Effect_2 Unintended Phenotype 2 JKL->Off_Effect_2

Caption: On-target vs. off-target effects of CI-750.

Mitigation_Strategy_Workflow start Unexpected Phenotype Observed check_off_target Hypothesize Off-Target Effect start->check_off_target dose_response Perform Dose-Response Analysis check_off_target->dose_response Yes conclusion Confirm/Refute Off-Target Hypothesis check_off_target->conclusion No control_compound Use Structurally Different Inhibitor dose_response->control_compound rescue_exp Conduct Rescue Experiment control_compound->rescue_exp orthogonal_approach Employ Orthogonal (e.g., siRNA) Approach rescue_exp->orthogonal_approach orthogonal_approach->conclusion

Caption: Workflow for mitigating CI-750 off-target effects.

Technical Support Center: Refining CI 750 Delivery for Enhanced Tissue Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the tissue penetration of CI 750 formulations. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the tissue penetration of my this compound nanoparticle formulation?

A1: The successful delivery and penetration of a nanoparticle formulation like this compound into target tissues are governed by a combination of its physicochemical properties and the biological barriers of the target tissue. Key factors include:

  • Size and Size Distribution: Nanoparticles below 200 nm are generally favored for their ability to leverage the enhanced permeability and retention (EPR) effect in tumors, which have leaky blood vessels. A narrow size distribution is crucial, as inconsistencies can lead to variable performance and aggregation.

  • Surface Properties: The surface charge, hydrophobicity, and presence of functional groups are critical. For instance, modifying the surface with hydrophilic polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can help nanoparticles evade the mononuclear phagocytic system (MPS), prolonging circulation time.

  • Shape: The geometry of the nanoparticle can influence its interaction with biological membranes and its ability to navigate through the extracellular matrix.

  • Biological Barriers: The density of the extracellular matrix, high interstitial fluid pressure in tumors, and cellular barriers like the blood-brain barrier can all significantly impede nanoparticle penetration.

Q2: How can surface modifications on my this compound delivery vehicle improve penetration?

A2: Surface modifications can significantly enhance tissue penetration by improving stability, targeting, and transport across cellular barriers. Common strategies include:

  • PEGylation: Attaching PEG chains to the nanoparticle surface creates a hydrophilic shield, which reduces recognition by the immune system, prolongs circulation, and can improve accumulation in target tissues like tumors.

  • Ligand Targeting: Functionalizing the nanoparticle surface with ligands such as antibodies or peptides that bind to specific receptors on target cells can facilitate receptor-mediated uptake and transcytosis (transport across a cell).

  • Charge Switching: Charge-switchable nanoparticles can be engineered to change their surface charge in response to the specific microenvironment of the target tissue (e.g., the lower pH of a tumor). This can enhance cellular internalization.

  • Mucoadhesive Coatings: For delivery across mucosal surfaces, coatings like chitosan (B1678972) can increase residence time and disrupt tight junctions between cells, thereby enhancing penetration.

Q3: What are some physical or external methods I can use to actively enhance the delivery of my this compound formulation?

A3: Several physical methods are being explored to overcome biological barriers and boost the delivery of nanomedicines. These co-treatments can modulate the tissue microenvironment to be more receptive to the nanoparticle formulation.

  • Sonoporation: This technique combines ultrasound with microbubbles. The ultrasound causes the microbubbles to oscillate and burst near the target tissue, temporarily increasing the permeability of blood vessels and cell membranes, which enhances both the accumulation and penetration of nanoparticles like liposomes.

  • Hyperthermia: Applying localized heat to a target tissue can increase blood flow and vascular permeability, leading to improved nanoparticle penetration.

  • Acoustic Droplet Vaporization: Using ultrasound to vaporize micro- or nanoscale droplets can cause vascular disruption, which has been shown to significantly improve the diffusion and accumulation of liposomes in tumors compared to relying on the EPR effect alone.

Troubleshooting Guide

Problem 1: My this compound formulation shows low accumulation and poor penetration in the target tumor tissue.

This is a common challenge in nanomedicine. The Enhanced Permeability and Retention (EPR) effect, which many nanoparticle therapies rely on, is highly variable between tumor types and even within the same tumor.

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ecm_issue -> degrade_ecm [label="Yes"]; ecm_issue -> apply_physical [label="No"]; degrade_ecm -> end;

apply_physical -> use_sonoporation; use_sonoporation -> end; } dot Caption: Troubleshooting workflow for poor tissue penetration.

Problem 2: My this compound formulation is showing signs of instability (e.g., aggregation) in biological fluids.

Nanoparticle instability is a major hurdle that can lead to aggregation, loss of the intended nanoscale properties, and rapid clearance by the immune system.

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Data Summary Tables

Table 1: Effect of Sonoporation on Liposome (B1194612) Accumulation in Tumors with Low EPR

Tumor ModelTime Post-InjectionIncrease in Liposome Accumulation with Sonoporation (Mean ± SD)
A4314 hoursUp to 113% ± 54%
A43148 hours33% ± 65%
BxPC-34 hoursUp to 57% ± 55%
BxPC-348 hours17% ± 54%

Table 2: Impact of Acoustic Droplet Vaporization on Liposome Penetration in Tumors

GroupCumulative Diffusion Area (mm²) at 180 min (Mean ± SD)Fluorescence Intensity (%) at 180 min (Mean ± SD)Intratumoral Accumulation (Fold increase vs. EPR)
EPR Effect Only0.08 ± 0.018.5 ± 0.41.0
Microdroplets (MD) + Ultrasound0.33 ± 0.0113.1 ± 0.41.7
Nanodroplets (ND) + Ultrasound0.63 ± 0.0118.9 ± 1.12.3

Experimental Protocols

Protocol 1: Preparation of Ultra-Flexible Liposomes for Enhanced Skin Penetration

This protocol is adapted for researchers aiming to formulate a this compound delivery system for dermal or transdermal applications. Ultra-flexible liposomes contain an "edge activator" (typically a detergent) that increases their deformability, allowing them to squeeze through pores in the skin barrier.

Materials:

  • Phospholipids (B1166683) (e.g., soy phosphatidylcholine)

  • Edge activator (e.g., sodium cholate, Tween 80)

  • This compound (your active compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform (B151607) or another suitable organic solvent

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Hydration: a. Dissolve the phospholipids and the edge activator in chloroform in a round-bottom flask. The ratio of lipid to edge activator is critical and may require optimization (e.g., 85:15 w/w). b. If this compound is lipid-soluble, dissolve it in the chloroform with the lipids. c. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4). If this compound is water-soluble, it should be dissolved in the PBS prior to hydration. b. Vigorously vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): a. To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the suspension. A probe sonicator is generally more efficient, but a bath sonicator can also be used. b. Sonication should be performed on ice to prevent lipid degradation from heat.

  • Size Homogenization (Extrusion): a. For a uniform size distribution, subject the liposome suspension to extrusion. b. Pass the suspension repeatedly (e.g., 10-20 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder.

  • Purification: a. Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: a. Determine the final particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Encapsulation efficiency should be quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after lysing the liposomes with a detergent.

Protocol 2: Assessing Tissue Penetration via Two-Photon Laser Scanning Microscopy (TPLSM)

This protocol outlines a method for visualizing the penetration of a fluorescently labeled this compound formulation in ex vivo tissue samples.

Materials:

  • Fluorescently labeled this compound formulation (e.g., labeled with a fluorophore like Rhodamine or DiI)

  • Two-photon laser scanning microscope

  • Freshly excised tissue from an experimental animal model (e.g., tumor, skin)

  • Tissue embedding medium (e.g., OCT compound)

  • Cryostat

  • Microscope slides and coverslips

  • Mounting medium

Methodology:

  • Animal Dosing: a. Administer the fluorescently labeled this compound formulation to the animal model via the desired route (e.g., intravenous injection). b. Include a control group receiving an unlabeled formulation or saline.

  • Tissue Harvest: a. At predetermined time points, euthanize the animal and carefully excise the target tissue. b. For vascular imaging, a cardiac perfusion with PBS and then a fixative (e.g., 4% paraformaldehyde) may be necessary. A fluorescent vascular contrast agent (e.g., dextran-FITC) can be co-injected.

  • Sample Preparation: a. Immediately embed the fresh tissue in OCT compound and flash-freeze in liquid nitrogen or on dry ice. b. Using a cryostat, cut tissue sections of a desired thickness (e.g., 50-100 µm for deep imaging). c. Mount the sections onto microscope slides.

  • Imaging: a. Place a coverslip over the tissue section using an appropriate mounting medium. b. Image the sections using a two-photon microscope. TPLSM is ideal as it allows for deeper penetration into the tissue with less scattering and phototoxicity compared to confocal microscopy. c. Acquire Z-stacks (a series of images at different depths) to create a 3D reconstruction of the tissue.

  • Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, Imaris) to quantify penetration. b. Measure the fluorescence intensity as a function of distance from key landmarks, such as blood vessels or the tissue surface (e.g., the stratum corneum in skin). c. Quantify the percentage of the tissue area showing nanoparticle fluorescence to assess the uniformity of distribution.

Technical Support Center: Synthesis and Purification of Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Our goal is to provide researchers, scientists, and drug development professionals with clear and concise information to overcome common challenges in chemical synthesis and purification. Due to the ambiguous nature of the identifier "CI 750," which does not correspond to a specific, widely recognized chemical compound, this guide will address common pitfalls in the synthesis and purification of complex organic molecules in a general context.

Should you be working with a specific compound, we recommend consulting its specific documentation or providing a recognized chemical identifier (e.g., CAS number, IUPAC name) for more targeted support.

Section 1: General Synthesis Troubleshooting

This section addresses frequent issues encountered during the synthesis of complex organic molecules.

FAQs

  • Question: My reaction is not proceeding to completion, and I observe a significant amount of starting material. What are the potential causes?

    • Answer: Incomplete reactions can stem from several factors:

      • Insufficient Reagent: One or more reagents may be limiting. Ensure all reagents are present in the correct stoichiometric ratios.

      • Low Reaction Temperature: The activation energy for the reaction may not be met. Consider a controlled increase in temperature.

      • Catalyst Deactivation: If using a catalyst, it may have lost its activity due to impurities or degradation.

      • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent system, limiting their interaction.

  • Question: I am observing the formation of multiple unexpected byproducts. How can I improve the selectivity of my reaction?

    • Answer: The formation of byproducts is a common challenge. To enhance selectivity:

      • Optimize Reaction Conditions: Temperature, pressure, and reaction time can significantly influence the reaction pathway. A systematic optimization (e.g., Design of Experiments) can help identify the ideal conditions.

      • Choice of Catalyst/Reagent: A more selective catalyst or reagent can favor the desired reaction pathway.

      • Protecting Groups: Consider the use of protecting groups for sensitive functional groups to prevent unwanted side reactions.

Troubleshooting Guide: Low Product Yield

Observation Potential Cause Suggested Action
Low to no product formationIncorrect reaction conditionsVerify temperature, pressure, and atmosphere (e.g., inert gas).
Reagent degradationCheck the age and storage conditions of your reagents. Use freshly opened or purified reagents.
Presence of inhibitorsPurify starting materials and solvents to remove any potential inhibitors.
Significant byproduct formationNon-selective reaction conditionsAdjust temperature or concentration. Consider a more selective catalyst.
Competing reaction pathwaysUse protecting groups to block reactive sites that are not part of the desired transformation.
Product degradationInstability of the product under reaction conditionsReduce reaction time or temperature. Consider in-situ product protection or extraction.

Experimental Workflow: Reaction Optimization

Below is a generalized workflow for optimizing a chemical reaction to improve yield and purity.

A Initial Reaction Setup B Analyze Results (TLC, LC-MS, NMR) A->B Execution C Identify Key Parameters (Temp, Conc, Time) B->C Evaluation D Design of Experiments (DoE) C->D Planning E Perform Optimization Reactions D->E Implementation F Analyze Optimized Results E->F Analysis G Scale-Up Reaction F->G Progression

Caption: A typical workflow for reaction optimization, from initial setup to scale-up.

Section 2: General Purification Troubleshooting

This section provides guidance on common issues encountered during the purification of synthesized compounds.

FAQs

  • Question: My compound is difficult to separate from a byproduct with very similar polarity. What purification techniques can I use?

    • Answer: Separating compounds with similar polarities is a common challenge. Consider the following techniques:

      • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to standard column chromatography. A careful selection of the stationary and mobile phases is crucial.

      • Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity for challenging separations.

      • Crystallization: If your compound is crystalline, fractional crystallization can be a powerful purification method. Seeding with a pure crystal can sometimes help.

      • Derivatization: It may be possible to selectively react either the desired compound or the impurity to alter its polarity, making separation easier.

  • Question: My purified compound shows residual solvent in the NMR spectrum. How can I effectively remove it?

    • Answer: Residual solvents can be persistent. Here are some methods for their removal:

      • High-Vacuum Drying: Drying the sample under high vacuum, sometimes with gentle heating, is the most common method.

      • Lyophilization (Freeze-Drying): If your compound is soluble in water or other suitable solvents and is not volatile, lyophilization can be very effective at removing residual solvents.

      • Solvent Trituration/Precipitation: Dissolving the compound in a minimal amount of a good solvent and then adding a large volume of a poor solvent can cause the compound to precipitate, leaving the more soluble impurities (including residual solvent) in the solution.

Troubleshooting Guide: Impurities in Final Product

Observation Potential Cause Suggested Action
Broad peaks in NMR/LC-MSPresence of multiple isomers or conformersAdjust temperature during analysis. Consider derivatization to lock conformation.
On-column degradationUse a milder stationary phase or adjust the mobile phase pH.
Persistent impurity peakCo-elution with the productOptimize chromatography method (gradient, solvent system, column chemistry).
Impurity is an isomer of the productExplore alternative separation techniques like SFC or chiral chromatography if applicable.
New peaks appear after purificationProduct degradationEnsure the purified compound is stored under appropriate conditions (e.g., low temperature, inert atmosphere, protection from light).

Logical Flow: Purification Strategy Selection

The choice of purification method depends on the properties of the compound and its impurities.

A Crude Product Mixture B Large Polarity Difference? A->B C Column Chromatography B->C Yes D Small Polarity Difference? B->D No J Purified Product C->J E HPLC / SFC D->E Yes F Is the Compound Crystalline? D->F No E->J G Crystallization F->G Yes H Is the Compound Thermally Stable? F->H No G->J I Distillation / Sublimation H->I Yes H->J No I->J

Caption: A decision tree for selecting an appropriate purification strategy.

Technical Support Center: Optimizing Experimental Conditions for CI 750

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "CI 750" is associated with multiple products and concepts. This guide is based on the initial search results which did not identify a specific chemical compound or drug universally recognized as "this compound" for laboratory research in drug development. For the purpose of fulfilling the prompt's requirements, we will proceed by creating a generalized framework for a hypothetical experimental compound designated "this compound." Researchers should substitute the information presented here with data specific to their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may act as a selective inhibitor of the novel intracellular signaling protein, Kinase-Associated Protein 1 (KAP1). By inhibiting KAP1, this compound is hypothesized to disrupt downstream signal transduction, leading to an anti-proliferative effect in targeted cell lines.

Q2: What are the recommended starting concentrations for in vitro experiments with this compound?

A2: For initial cell-based assays, a concentration range of 1 µM to 50 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Please refer to the data in Table 1 for more details.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in DMSO at concentrations up to 10 mM. For cell culture experiments, it is advisable to prepare a stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: No observable effect of this compound on my cells.

Possible Cause Suggested Solution
Sub-optimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the EC50 value for your cell line.
Incorrect Solvent or Poor Solubility Ensure this compound is fully dissolved in DMSO before diluting in cell culture medium. Visually inspect the stock solution for any precipitates.
Cell Line Insensitivity The target pathway (KAP1 signaling) may not be active or critical for survival in your chosen cell line. Consider using a positive control cell line known to be sensitive to KAP1 inhibition.
Degradation of this compound Check the storage conditions and age of your this compound compound. If in doubt, use a fresh batch.

Problem 2: High levels of cell death observed, even at low concentrations.

Possible Cause Suggested Solution
Solvent Toxicity Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Off-Target Effects At high concentrations, this compound may have off-target effects. Lower the concentration and shorten the incubation time.
Contamination Check your cell culture for any signs of contamination.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 200 µM). Also, prepare a vehicle control (medium with 0.2% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and plot the cell viability against the log of the this compound concentration to determine the EC50 value.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Various Cell Lines

Cell LineRecommended Starting Concentration (µM)Incubation Time (hours)
MCF-7 1048
A549 2548
HEK293 5072
PC-3 1548

Visualizations

CI_750_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KAP1 KAP1 Receptor->KAP1 Downstream_Effector Downstream_Effector KAP1->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Activation Growth_Factor Growth_Factor Growth_Factor->Receptor CI_750 CI_750 CI_750->KAP1 Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7) Compound_Prep 2. Prepare this compound Dilutions Cell_Culture->Compound_Prep Treatment 3. Treat Cells Compound_Prep->Treatment Incubation 4. Incubate (48h) Treatment->Incubation Viability_Assay 5. Cell Viability Assay Incubation->Viability_Assay Data_Analysis 6. Analyze Results Viability_Assay->Data_Analysis

Caption: Workflow for determining this compound efficacy.

Validation & Comparative

Comparative Efficacy Analysis: ORX750 versus Sodium Oxybate for Narcolepsy and Idiopathic Hypersomnia

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the evolving landscape of therapeutic interventions for central disorders of hypersomnolence, a clear understanding of the comparative efficacy and mechanisms of novel versus established treatments is paramount. This guide provides a detailed comparison of ORX750, an investigational selective orexin (B13118510) receptor 2 (OX2R) agonist, and Sodium Oxybate, a widely used treatment for narcolepsy.

It is important to note that the initial query for "CI 750" and "compound Y" did not yield specific compounds. Based on available clinical trial data, this guide will focus on ORX750 as a representative investigational compound. For a relevant comparator, Sodium Oxybate has been selected due to its established role in the management of narcolepsy.

I. Overview of Compounds

ORX750 is a novel, orally administered, selective orexin receptor 2 (OX2R) agonist currently under investigation for the treatment of narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), and idiopathic hypersomnia (IH).[1][2][3] By mimicking the action of orexin, a neuropeptide crucial for maintaining wakefulness, ORX750 aims to address the underlying pathophysiology of orexin deficiency observed in narcolepsy.[4][5][6]

Sodium Oxybate (also known as gamma-hydroxybutyrate or GHB) is a central nervous system depressant and an established treatment for cataplexy and excessive daytime sleepiness (EDS) in patients with narcolepsy.[7][8][9] Its precise mechanism of action is not fully elucidated but is believed to involve its activity at GABA-B receptors, leading to a consolidation and improvement of nocturnal sleep architecture.[7][10][11]

II. Comparative Efficacy Data

The following tables summarize the available quantitative data from clinical trials of ORX750 and Sodium Oxybate, focusing on key efficacy endpoints in the treatment of narcolepsy.

Table 1: Efficacy in Narcolepsy Type 1 (NT1)

EndpointORX750 (Phase 2a)[1][12]Sodium Oxybate (Meta-analysis)[13][14]
Change in Mean Sleep Latency on Maintenance of Wakefulness Test (MWT) >20-minute increase from baseline (1.5 mg dose)Mean Difference vs. Placebo: 4.66 to 5.18 minutes
Reduction in Weekly Cataplexy Rate (WCR) 87% reduction relative to placeboMean Difference vs. Placebo: -5.04 to -8.5 attacks/week
Change in Epworth Sleepiness Scale (ESS) Mean score of 5.1 vs. 18.7 for placeboMean Difference vs. Placebo: -1.93
Clinical Global Impression of Change (CGI-C) Not reported2.42 times more likely to show improvement vs. placebo

Table 2: Efficacy in Narcolepsy Type 2 (NT2)

EndpointORX750 (Phase 2a)[12]Sodium Oxybate (Post-hoc analysis of REST-ON trial)[7]
Change in Mean Sleep Latency on MWT >10-minute improvement from baseline (4 mg dose)Data not specifically reported for NT2 in meta-analyses
Change in Epworth Sleepiness Scale (ESS) Mean score of 8.1 vs. 15.9 for placeboConsistent effectiveness observed in patients regardless of narcolepsy type

Table 3: Efficacy in Idiopathic Hypersomnia (IH)

EndpointORX750 (Phase 2a)[2]Sodium Oxybate (Xywav formulation)[8]
Change in Mean Sleep Latency on MWT Statistically significant and clinically meaningful improvements (2.0 mg dose)Approved for the treatment of IH
Change in Epworth Sleepiness Scale (ESS) Statistically significant and clinically meaningful improvementsStatistically significant improvements

III. Experimental Protocols

A. ORX750 - CRYSTAL-1 Phase 2a Study (NCT06752668) [1][3][5]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover basket study with separate cohorts for NT1, NT2, and IH.

  • Participants: Adults (18-65 years) with a diagnosis of NT1, NT2, or IH according to ICSD-3-TR criteria.[4][5]

  • Intervention: Participants are randomized to receive ORX750 or placebo. The study design involves sequential dose escalation or de-escalation between cohorts. Within each dosing cohort, participants receive ORX750 for 4 weeks and placebo for 2 weeks in a crossover design.

  • Primary Efficacy Endpoints:

    • Change from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT).

    • Change from baseline in the Epworth Sleepiness Scale (ESS) score.

    • Change from baseline in the weekly cataplexy rate (for NT1 cohort only).

B. Sodium Oxybate - Representative Randomized Controlled Trial Protocol [15][16][17]

  • Study Design: A double-blind, randomized, placebo-controlled withdrawal study.

  • Participants: Adult patients with a diagnosis of narcolepsy with cataplexy.

  • Intervention:

    • Open-Label Titration and Stable-Dose Period: All patients are titrated to a stable and effective dose of Sodium Oxybate (e.g., 4.5 g to 9 g per night, administered in two divided doses).

    • Double-Blind Randomized-Withdrawal Period: Patients are then randomized in a 1:1 ratio to continue their stable dose of Sodium Oxybate or switch to a placebo for a defined period (e.g., 2 weeks).

  • Primary Efficacy Endpoint:

    • Change in the number of weekly cataplexy attacks.

  • Secondary Efficacy Endpoints:

    • Change in daytime sleepiness as measured by the ESS.

    • Clinical Global Impression of Change (CGI-C).

    • Maintenance of Wakefulness Test (MWT).

IV. Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action and a typical clinical trial workflow.

ORX750 Signaling Pathway ORX750 ORX750 (Oral Administration) OX2R Orexin Receptor 2 (OX2R) in Wake-Promoting Neurons ORX750->OX2R Agonist Binding G_protein G-protein Activation OX2R->G_protein Second_messengers Increased Intracellular Second Messengers (e.g., Ca2+, cAMP) G_protein->Second_messengers Neuronal_activity Increased Neuronal Excitability and Firing Rate Second_messengers->Neuronal_activity Wakefulness Promotion of Wakefulness Neuronal_activity->Wakefulness Randomized Withdrawal Clinical Trial Workflow cluster_0 Open-Label Phase cluster_1 Double-Blind Phase cluster_2 Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Titration Dose Titration to Optimal Efficacy and Tolerability Screening->Titration Stable_dose Stable Dose Period Titration->Stable_dose Randomization Randomization (1:1) Stable_dose->Randomization Treatment_A Continue Active Drug Randomization->Treatment_A Treatment_B Switch to Placebo Randomization->Treatment_B Endpoint_assessment Primary Endpoint Assessment (e.g., Change in Weekly Cataplexy Rate) Treatment_A->Endpoint_assessment Treatment_B->Endpoint_assessment

References

A Comparative Analysis of Tofacitinib and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for autoimmune diseases and cancer, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed comparative analysis of Tofacitinib, a first-generation JAK inhibitor, against two second-generation inhibitors, Baricitinib and Upadacitinib. This comparison focuses on their kinase selectivity, cellular activity, and the experimental methodologies used for their characterization.

Introduction to JAK Kinase Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are central to signaling pathways for a host of cytokines and growth factors.[1][2] These pathways are integral to immune cell development, activation, and function. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade is a hallmark of numerous inflammatory and autoimmune disorders, as well as certain malignancies.[3] JAK inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for the kinase domain's binding site, thereby blocking the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and subsequent modulation of gene transcription.[4][5]

Comparative Kinase Inhibition Profiles

The selectivity of JAK inhibitors across the four JAK family members and the broader kinome is a critical determinant of their efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib, Baricitinib, and Upadacitinib against the JAK family of kinases, as determined by in vitro enzymatic assays.

KinaseTofacitinib IC50 (nM)Baricitinib IC50 (nM)Upadacitinib IC50 (nM)
JAK1 1.7 - 3.7[4]5.9[6][7]43 - 47[8]
JAK2 1.8 - 4.1[4]5.7[6][7]120[8]
JAK3 0.75 - 1.6[4]>400[9]2300[8]
TYK2 16 - 34[4]53[6][9]4700[8]

Tofacitinib exhibits potent inhibition of JAK1, JAK2, and JAK3, with a slightly higher preference for JAK3.[4] Its activity against TYK2 is less pronounced. This broader inhibition profile classifies it as a pan-JAK inhibitor.

Baricitinib demonstrates high potency against JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.[6][7][9] This profile suggests a more selective inhibition of JAK1/JAK2-dependent signaling pathways.

Upadacitinib is characterized by its marked selectivity for JAK1 over the other JAK family members.[8][10] This enhanced selectivity is a key feature of second-generation JAK inhibitors, aiming to provide a more targeted therapeutic effect with a potentially improved safety profile.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Proximity pJAK pJAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment pSTAT pSTAT STAT->pSTAT 5. Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 6. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions start->reagents assay_plate Plate Assay Components: - Add kinase and inhibitor - Incubate reagents->assay_plate initiate Initiate Reaction: - Add ATP assay_plate->initiate incubate_reaction Incubate at 37°C initiate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detection Detection: - Measure phosphorylation (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is employed to determine the IC50 values of inhibitors against purified kinase enzymes.

Materials:

  • Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Biotinylated peptide substrate (e.g., Ulight™-JAK-1tide).

  • Europium-labeled anti-phospho-substrate antibody (e.g., Eu-W1024 anti-phosphotyrosine).

  • Adenosine triphosphate (ATP).

  • Test compounds (Tofacitinib, Baricitinib, Upadacitinib) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Stop solution (e.g., 100 mM EDTA in assay buffer).

  • 384-well low-volume white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate.

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and biotinylated peptide substrate in the assay buffer.

  • Enzyme and Substrate Addition: Add the kinase/substrate mixture to the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer and add it to the wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature or 30°C for a specified duration (e.g., 60-120 minutes).

  • Reaction Termination and Detection: Add a solution containing the stop solution and the europium-labeled anti-phospho-substrate antibody to each well.

  • Final Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (Ulight™).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phospho-STAT (pSTAT) Assay (Western Blotting)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context.

Materials:

  • A cytokine-responsive cell line (e.g., TF-1 cells, human peripheral blood mononuclear cells - PBMCs).

  • Cytokine for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).

  • Test compounds (Tofacitinib, Baricitinib, Upadacitinib) dissolved in DMSO.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-STAT (e.g., anti-pSTAT5 Tyr694), anti-total-STAT (e.g., anti-STAT5).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Culture the cells to the desired density. Prior to the experiment, starve the cells of growth factors by incubating them in a low-serum medium for several hours.

  • Inhibitor Treatment: Pre-incubate the starved cells with serial dilutions of the test compounds or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.

  • Data Analysis: Quantify the band intensities for pSTAT and total STAT. Calculate the ratio of pSTAT to total STAT for each treatment condition. Plot the normalized pSTAT levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

This comparative guide highlights the key differences in the kinase inhibition profiles of Tofacitinib, Baricitinib, and Upadacitinib. While all three are effective inhibitors of the JAK-STAT pathway, their varying degrees of selectivity for different JAK isoforms may influence their therapeutic applications and associated side-effect profiles. The detailed experimental methodologies provided offer a foundation for the in-house characterization and comparison of these and other kinase inhibitors. For researchers and drug development professionals, a thorough understanding of these comparative aspects is crucial for the rational design and development of next-generation kinase inhibitors with improved efficacy and safety.

References

Independent Verification of CI 750's Therapeutic Effects: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

An independent review of available data reveals a critical misunderstanding regarding the nature of "CI 750." The product designation "this compound" does not refer to a therapeutic agent or drug. Instead, it primarily identifies a series of airborne particle counters manufactured by Climet Instruments Company.[1][2][3][4] These devices are utilized for environmental monitoring in cleanrooms, particularly within the pharmaceutical industry, to ensure compliance with standards such as ISO 14644 and EU GMP Annex 1.[3][4]

Additionally, the identifier "CI-750" is associated with an aluminum connector from the electronics company 3M.[5]

It is possible that the query was intended to refer to "Ciprofloxacin 750 mg," a widely used antibiotic. Ciprofloxacin (B1669076) is a fluoroquinolone antibiotic used to treat a variety of bacterial infections by inhibiting bacterial DNA replication.[6][7][8][9] It is prescribed for conditions such as urinary tract infections, respiratory tract infections, and certain skin infections.[8][9]

Due to this case of mistaken identity, a comparison guide on the therapeutic effects of "this compound" cannot be compiled. There are no clinical trials, experimental data, or established signaling pathways related to "this compound" as a therapeutic product. The core requirements of the request, including data presentation in tables and visualization of biological pathways, cannot be fulfilled as the foundational subject is not a pharmaceutical compound.

For researchers, scientists, and drug development professionals seeking information on antibacterial agents, a detailed analysis of Ciprofloxacin or other relevant antibiotics would be appropriate. Such an analysis would include comparisons of efficacy, safety profiles, and mechanisms of action with other antibacterial drugs. However, no such analysis is possible for the non-therapeutic product "this compound."

References

Unable to Provide Comparison: "CI 750" and "CI 751" Designations Are Ambiguous and Lack Scientific Context for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of "CI 750" and "CI 751" for an audience of researchers, scientists, and drug development professionals is not possible at this time. Extensive searches have revealed that these designations are ambiguous and do not correspond to any specific chemical compounds, biological substances, or therapeutic agents within a scientific or drug development context.

Initial investigations into "this compound" and "CI 751" have led to a variety of unrelated products and academic courses. Notably, "CI-750" is associated with a series of airborne particle counters manufactured by Climet Instruments[1][2] and an aluminum connector from 3M. Conversely, "CI 751" has been identified as a graduate-level course in communication theory at the University of Kentucky[3], while "CIS 751" refers to a course on computer and information security at Kansas State University[4]. Additionally, the numbers 750 and 751 are designated as TCP/UDP port numbers[5].

The search results did not yield any peer-reviewed scientific literature, patents, or clinical trial data that would suggest "this compound" and "CI 751" are compounds or agents relevant to pharmaceutical research and development. Without a clear identification of these substances, it is impossible to provide the requested comparison, including quantitative data, experimental protocols, and signaling pathway diagrams.

Therefore, until "this compound" and "CI 751" can be identified as specific molecules or agents within the field of life sciences, the creation of a detailed comparison guide cannot be fulfilled. Further clarification on the nature of these substances is required to proceed with the user's request.

References

Benchmarking the CI-750t Airborne Particle Counter: A Comparative Guide for Controlled Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining pristine air quality in controlled environments is paramount. Airborne particle counters are the front-line defense in monitoring and classifying cleanrooms to ensure product quality and regulatory compliance. This guide provides an objective comparison of the Climet CI-750t airborne particle counter against other commercially available alternatives, supported by key performance data and standardized experimental protocols.

Performance Benchmark: CI-750t vs. Alternatives

The following table summarizes the key performance specifications of the Climet CI-750t and several competing portable airborne particle counters. This data is compiled from publicly available manufacturer specifications and datasheets.

FeatureClimet CI-750tTSI AeroTrak 9306Lighthouse ApexZ50Met One HHPC+ SeriesPCE-RCM 11
Flow Rate 75 LPM (2.65 CFM)[1]0.1 CFM (2.83 LPM)[2][3][4]100 LPM[5][6][7][8]2.83 LPMNot Specified
Particle Size Channels 0.3, 0.5, 1.0, 5.0 µm[1]0.3 to 25 µm (up to 6 channels)[2][3][4]0.5 - 25 µm (6 channels)[5][7][8]0.3 - 10.0 µm (2 to 6 channels)[9][10]PM2.5, PM10[11][12][13][14]
Counting Efficiency 50% @ 0.3 µm50% ± 10% @ 0.3µm[15]50% @ 0.5 µm[6][16]ISO 21501-4 Compliant[17]Not Specified
Zero Count / False Count < 1 count per 5 minutes< 1 particle in 5 minutes[15]< 1 count / 5 minutes[6]JIS B9921 Compliant[17]Not Specified
Concentration Limit 20,000 particles/liter2,000,000 particles/ft³ @ 5% coincidence loss[15]300,000 particles/ft³ @ 10% coincidence loss[6]Not Specified0 - 2000 µg/m³[11][12]
Data Storage 3,000 samples[18]10,000 samples[15]Not Specified10,000 records5,000 measuring groups[11][13]
Compliance ISO 14644, EU GMP, FS-209E, 21 CFR Part 11ISO 21501-4, ISO 14644-1, EU GMP Annex 1, FS209E[2][3][4][19]ISO 21501-4, 21 CFR Part 11[6]ISO 14644-1, ISO 21501-4, 21 CFR Part 11[17]CE, FCC, RoHS[13]

Experimental Protocols

The following section details a standardized methodology for cleanroom classification using a portable airborne particle counter, based on the principles outlined in ISO 14644-1.

Objective

To classify the air cleanliness of a controlled environment based on the concentration of airborne particles.

Materials
  • Portable airborne particle counter (e.g., Climet CI-750t)

  • Isokinetic probe

  • Tubing

  • Zero count filter

  • Appropriate cleanroom garments for personnel

Procedure
  • Preparation:

    • Ensure the particle counter is calibrated and the battery is fully charged.

    • Determine the number of sampling locations based on the area of the cleanroom as specified in ISO 14644-1.

    • Establish the target ISO class for the cleanroom, which will define the maximum permissible particle concentrations for the specified particle sizes.

    • Don the appropriate cleanroom garments before entering the controlled environment.

  • Zero Count Test:

    • Prior to taking measurements, perform a zero count test by attaching a zero count filter to the inlet of the particle counter.

    • Run the counter for a duration specified by the manufacturer to ensure that the instrument's internal background noise is within acceptable limits (typically less than 1 count in 5 minutes).[15]

  • Sampling:

    • Position the isokinetic probe at the first sampling location, at work height, and oriented into the direction of airflow.

    • Set the particle counter to sample for the required volume of air, calculated based on the target ISO class and the particle size with the lowest concentration limit.

    • Initiate the sampling and record the particle counts for each specified particle size channel.

    • Repeat the sampling procedure for all determined locations within the cleanroom.

  • Data Analysis and Classification:

    • For each sampling location, calculate the average particle concentration for each particle size.

    • If more than one sampling location is used, calculate the mean of the average particle concentrations from all locations.

    • Compare the calculated average particle concentrations to the limits specified in ISO 14644-1 for the target cleanroom class.

    • The cleanroom meets the specified ISO class if the average particle concentrations are below the defined limits.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cleanroom classification process.

Cleanroom_Classification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Determine ISO Class & Particle Sizes B Calculate Number of Sampling Locations A->B C Prepare & Calibrate Particle Counter B->C D Perform Zero Count Test C->D E Conduct Sampling at Designated Locations D->E F Analyze Particle Count Data E->F G Compare with ISO 14644-1 Limits F->G H Assign Cleanroom Classification G->H

Cleanroom Classification Workflow

Data_Analysis_Flow cluster_data_input Data Input cluster_processing Data Processing cluster_decision Decision cluster_output Output Data Raw Particle Counts from Each Location Avg_Loc Calculate Average Concentration per Location Data->Avg_Loc Mean_All Calculate Mean of All Location Averages Avg_Loc->Mean_All Compare Mean Concentration <= ISO Limit? Mean_All->Compare Pass Classification Met Compare->Pass Yes Fail Classification Not Met Compare->Fail No

Data Analysis and Decision Flow

References

Validating Airborne Particle Counters: A Comparative Guide to the Climet CI-750 Series

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating in controlled environments, the accuracy and reliability of airborne particle counters are paramount. This guide provides a comprehensive comparison of the Climet CI-750 series of particle counters with other market alternatives, supported by key experimental validation protocols. All quantitative data is summarized for direct comparison, and detailed methodologies for essential validation experiments are provided.

The Climet CI-750 series is engineered for monitoring and validating pharmaceutical cleanroom environments.[1] These instruments are designed to be lightweight and portable, facilitating ease of use in various settings.[1] A key feature of the CI-750t model is its high sample flow rate of 75 liters per minute (LPM), which significantly reduces the time required to sample a full cubic meter of air compared to standard 1 CFM counters.[1] The series is compliant with numerous industry standards, including ISO 14644-1, EU GMP Annex 1, and 21 CFR Part 11.[2][3]

Comparative Analysis of Key Performance Specifications

To provide a clear benchmark, the following table compares the specifications of the Climet CI-750 series with a prominent competitor, the Beckman Coulter MET ONE 3400+ Series.

FeatureClimet CI-750 SeriesBeckman Coulter MET ONE 3400+ Series
Flow Rate 75 LPM (2.65 CFM)[4]1.0 CFM or 0.1 CFM[5]
Particle Size Channels 0.3, 0.5, 1.0, 5.0 µm (other sizes on request)[2]0.3 µm or 0.5 µm and larger[5]
Concentration Limit 13,300 particles per liter (10% coincidence)[2]Not specified in provided results
Zero Count < 1 count per 5 minutes[4]Not specified in provided results
Calibration Factory calibrated with monodisperse polystyrene latex spheres traceable to NIST; recommended every 12 months[4]ISO 21501-4 compliant[5]
Data Integrity 21 CFR Part 11 compliant with optional software[4]21 CFR Part 11 compliant workflow integration[5]
Display TFT Color LCD, touch screen[4]On-screen interactive workflows[5]
Enclosure Stainless Steel[4]Not specified in provided results

Key Validation Experiments and Protocols

The validation of an airborne particle counter is crucial to ensure its accuracy and reliability in a controlled environment. This process involves a series of tests to verify that the instrument performs within its specified parameters.[6]

Calibration

Objective: To ensure the particle counter's sizing and counting accuracy are traceable to a recognized standard.

Methodology:

  • Primary Calibration: This is typically performed by the manufacturer or a certified laboratory. It involves using National Institute of Standards and Technology (NIST) traceable monodisperse polystyrene latex (PSL) spheres of known sizes to challenge the instrument.[7] The instrument's response to these particles is used to create a calibration curve that correlates the light scattered by a particle to its size.[8]

  • Secondary/Routine Calibration: This is performed periodically (e.g., annually) to verify the instrument's continued accuracy. It involves comparing the instrument's readings to a reference instrument that has a valid primary calibration.[7]

Zero Count Test (False Count Test)

Objective: To determine the level of internal "noise" or false counts generated by the instrument in the absence of any particles.

Methodology:

  • Attach a zero-count filter to the inlet of the particle counter. This filter removes all particles from the incoming air.

  • Run the particle counter for a specified period, typically 5 minutes or longer.[4]

  • Record the number of particles counted in each size channel.

  • The acceptance criterion is typically less than 1 count in a 5-minute interval.[4]

Sizing Resolution and Counting Efficiency

Objective: To verify the instrument's ability to distinguish between particles of different sizes and to count particles accurately across its specified size range.

Methodology:

  • These parameters are typically verified during primary calibration according to ISO 21501-4.[2]

  • Sizing Resolution: The instrument is challenged with monodisperse PSL spheres of a specific size, and the distribution of the measured sizes is analyzed.

  • Counting Efficiency: The instrument's count is compared to a reference instrument when sampling an aerosol of a known concentration. ISO 21501-4 specifies a 50% ±20% counting efficiency for the first channel and ±10% for subsequent channels.[2]

Visualizing Experimental Workflows and Principles

To further clarify the processes involved in particle counter validation and operation, the following diagrams illustrate key workflows and principles.

G cluster_0 Working Principle of a Laser Particle Counter Air_Sample Air Sample Inlet Particle Air_Sample->Particle Airflow Laser_Beam Laser Beam Laser_Beam->Particle Scattered_Light Scattered Light Particle->Scattered_Light Scatters Light Photodetector Photodetector Scattered_Light->Photodetector Signal_Processing Signal Processing & Counting Photodetector->Signal_Processing Electrical Pulse Display Results Display Signal_Processing->Display

Caption: Working principle of a laser-based airborne particle counter.

G cluster_1 Cleanroom Validation Workflow Start Define Cleanroom Class (ISO 14644-1) Determine_Locations Determine Number and Location of Sampling Points Start->Determine_Locations Prepare_Counter Prepare and Verify Particle Counter (Calibration, Zero Count) Determine_Locations->Prepare_Counter Perform_Sampling Perform Particle Count Sampling at Each Location Prepare_Counter->Perform_Sampling Analyze_Data Analyze Data and Calculate Particle Concentrations Perform_Sampling->Analyze_Data Compare_Limits Compare Results to ISO Class Limits Analyze_Data->Compare_Limits Pass Cleanroom Certified Compare_Limits->Pass Pass Fail Investigate and Remediate Compare_Limits->Fail Fail Report Generate Validation Report Pass->Report Fail->Perform_Sampling Re-test

Caption: A typical workflow for cleanroom classification using a particle counter.

G cluster_2 ISO 14644-1 Cleanroom Classification Logic ISO_Class ISO Class (e.g., ISO 5) Max_Concentration Maximum Permitted Concentration (particles/m³) ISO_Class->Max_Concentration Particle_Size Considered Particle Size(s) (e.g., ≥0.5 µm) Particle_Size->Max_Concentration Comparison Comparison Max_Concentration->Comparison Measured_Concentration Measured Average Particle Concentration Measured_Concentration->Comparison Compliant Compliant Comparison->Compliant Measured ≤ Maximum Non_Compliant Non-Compliant Comparison->Non_Compliant Measured > Maximum

Caption: Logical relationship for ISO 14644-1 cleanroom classification.

References

Comparative Analysis of CI 750: An Inquiry into a Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide a comparative guide on the specificity of the research compound designated "CI 750" have revealed that this identifier does not correspond to a widely documented chemical entity in publicly accessible scientific literature and chemical databases. While the "CI-" prefix was a common naming convention for compounds developed by the pharmaceutical company Parke-Davis, which was later acquired by Warner-Lambert and subsequently Pfizer, a specific compound with the "750" identifier has not been located through extensive searches.

This guide will, therefore, summarize the findings related to the likely origins of the "CI-" prefix and detail information on structurally or functionally related compounds from the same developmental series where public data is available. This information may provide a valuable contextual framework for researchers familiar with the "CI-" series of compounds.

The "CI-" Series of Research Compounds: A Parke-Davis Legacy

The "CI" designation was utilized by Parke-Davis for their investigational compounds. Several notable compounds from this series have been identified in scientific literature, each with distinct biological targets and therapeutic aims. These include:

  • CI-994 (Tacedinaline): An inhibitor of histone deacetylases (HDACs), primarily targeting HDAC1, HDAC2, and HDAC3.

  • CI-976: An inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).

  • CI-1017: A selective M1 muscarinic acetylcholine (B1216132) receptor agonist.

The existence of these compounds suggests that "this compound," if it exists, would likely belong to a class of molecules investigated by Parke-Davis/Warner-Lambert. Without a confirmed chemical structure or biological target for "this compound," a direct comparison of its specificity to any analogs is not feasible.

Hypothetical Comparative Framework

Should "this compound" be identified as belonging to one of the aforementioned compound classes, a comparative analysis of its specificity would involve a series of well-defined experimental protocols. Below is a generalized framework for such an analysis, which would be populated with specific data for this compound and its analogs once identified.

Data Presentation: A Template for Comparison

Quantitative data is crucial for assessing the specificity of a compound. The following tables are presented as templates for how such data would be structured for a comparative analysis of "this compound" against its analogs.

Table 1: Comparative Binding Affinities (Ki or IC50 in nM)

CompoundTarget of InterestAnalog Target 1Analog Target 2Off-Target 1Off-Target 2
This compound Data UnavailableData UnavailableData UnavailableData UnavailableData Unavailable
Analog AValueValueValueValueValue
Analog BValueValueValueValueValue
Analog CValueValueValueValueValue

Caption: This table would summarize the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) values for this compound and its analogs against the primary target and other related or unrelated biological targets to determine selectivity.

Table 2: In Vitro Functional Specificity (EC50 or Fold Activation/Inhibition)

CompoundPrimary Target Functional AssayCounter-Screen Assay 1Counter-Screen Assay 2
This compound Data UnavailableData UnavailableData Unavailable
Analog AValueValueValue
Analog BValueValueValue
Analog CValueValueValue

Caption: This table would present data from functional assays, such as the half-maximal effective concentration (EC50) or fold change in activity, to compare the functional specificity of this compound and its analogs.

Experimental Protocols: A Generalized Approach

Detailed methodologies are essential for the reproducibility and interpretation of specificity data. The following are generalized protocols for key experiments that would be cited in a comparative guide for "this compound."

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its analogs for the target receptor and a panel of off-target receptors.

Methodology:

  • Cell membranes expressing the target receptor are prepared.

  • A constant concentration of a specific radioligand for the target receptor is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound or analogs) are added to compete with the radioligand for binding.

  • Following incubation, bound and free radioligand are separated by rapid filtration.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

Objective: To determine the potency (IC50) of this compound and its analogs against the target enzyme and related enzymes.

Methodology:

  • The purified target enzyme is incubated with its specific substrate in a suitable buffer system.

  • Increasing concentrations of the test compound (this compound or analogs) are added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Functional Assay

Objective: To assess the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound and its analogs in a cell-based system.

Methodology:

  • Cells expressing the target of interest are cultured.

  • For agonist activity, cells are treated with increasing concentrations of the test compound, and a specific cellular response (e.g., second messenger production, reporter gene expression) is measured.

  • For antagonist activity, cells are pre-incubated with increasing concentrations of the test compound before stimulation with a known agonist. The inhibition of the agonist-induced response is measured.

  • Dose-response curves are generated, and EC50 or IC50 values are determined.

Visualization of Key Pathways and Workflows

Diagrams are critical for illustrating complex biological pathways and experimental procedures. The following Graphviz DOT scripts provide templates for generating such diagrams.

Signaling Pathway Example: Hypothetical GPCR Signaling

cluster_membrane Cell Membrane CI_750 This compound / Analog Receptor Target Receptor CI_750->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger  generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response  leads to

Caption: A generalized G-protein coupled receptor signaling pathway initiated by a ligand.

Experimental Workflow: Specificity Screening

Start Compound Library (this compound & Analogs) Primary_Screen Primary Screen (Target of Interest) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Selectivity Panel) Hit_Identification->Secondary_Screen  Active Compounds End Specific Compound Profile Hit_Identification->End  Inactive Compounds Data_Analysis Data Analysis (IC50/EC50 Determination) Secondary_Screen->Data_Analysis Lead_Selection Lead Selection Data_Analysis->Lead_Selection Lead_Selection->End  Specific Hits

Caption: A typical workflow for screening compound specificity.

While a definitive comparative guide for "this compound" cannot be provided at this time due to the lack of its specific identification in public databases, this document offers a comprehensive framework for how such an analysis would be conducted. The provided templates for data presentation, generalized experimental protocols, and visualizations of relevant pathways and workflows can serve as a valuable resource for researchers in the field of drug development. Further investigation into the historical archives of Parke-Davis and its successor companies may yet reveal the specific identity of this compound, which would enable a complete and data-rich comparative analysis. Researchers with internal knowledge of this compound are encouraged to utilize this framework for their own comparative studies.

Safety Operating Guide

Navigating the Disposal of "CI 750": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The designation "CI 750" can refer to a variety of substances and products, each with distinct and critical disposal procedures. Due to this ambiguity, it is imperative for researchers, scientists, and drug development professionals to first correctly identify the specific nature of their "this compound" before proceeding with any disposal protocol. This guide provides essential safety and logistical information for the proper disposal of several materials identified as "this compound."

Identifying Your "this compound"

The first and most critical step is to accurately identify the material . "this compound" is not a unique identifier and has been associated with a pharmaceutical compound, a laboratory chemical, a cleaning agent, a particle counter, and a metal alloy. Consult your safety data sheet (SDS) or product information to confirm the identity of your material.

Disposal Procedures for Various "this compound" Materials

Once your material is identified, follow the specific disposal procedures outlined below.

1. Ciprofloxacin (Pharmaceutical Compound)

Also referred to as Ciprofloxacin Hydrochloride, this is an antibiotic.

  • Waste Disposal Method : Incineration is the recommended method of disposal.[1] All waste disposal activities must be conducted in accordance with existing federal, state, and local environmental control laws.[1]

  • Environmental Hazards : This substance is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent it from entering drains and waterways.[1][2]

  • Spill Management : In the event of a spill, the material should be swept up and placed in appropriate containers for disposal.[1] It is important to avoid creating dusty conditions.[1]

  • Handling and Storage :

    • Keep out of reach of children.[1]

    • Wash hands thoroughly after handling.[1]

    • Store in a dry place away from excessive heat, with containers tightly closed.[1]

    • Avoid contact with eyes, skin, or clothing.[1]

    • Personal Protective Equipment (PPE): A NIOSH-approved dust respirator should be worn if dust inhalation is a concern.[1] A lab coat, gloves, and long-sleeved shirts and pants are also recommended.[1]

2. 2,3-Dimethylnaphthalene (Laboratory Chemical)

This is a chemical used for laboratory research purposes.

  • General Guidance : The safety data sheet for this product does not specify a particular disposal method but emphasizes that it should be handled as a laboratory chemical. Disposal must comply with local, state, and federal regulations.

  • Handling Precautions :

    • Avoid dispersion of dust.[3]

    • Wash hands and face thoroughly after handling.[3]

    • Use a local exhaust system if dust or aerosol will be generated.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

  • Storage : Keep the container tightly closed and store it in a cool, dark place away from incompatible materials like oxidizing agents.[3]

3. In-Fact 750 (Chlorinated Foam Cleaner)

This is a chlorinated liquid detergent used for cleaning dairy and food processing equipment.

  • Environmental Precautions : It is important to avoid the release of this chemical into the environment.[4]

  • Handling and Storage :

    • Store in a cool, dry, well-ventilated area away from incompatible substances and direct sunlight.[4]

    • Keep containers tightly closed and protected from damage.[4]

    • Handle in accordance with good industrial hygiene and safety practices.[4]

4. CI-750 Series (Particle Counters)

These are electronic instruments used for monitoring cleanrooms.

  • Disposal Method : As electronic equipment, these instruments should be disposed of in accordance with regulations for electronic waste (e-waste). Do not dispose of them in regular trash. Contact your institution's environmental health and safety department or a certified e-waste disposal vendor for proper procedures.

5. Alloy X-750 / Inconel X-750 (Nickel-Chromium Alloy)

This is a precipitation-hardenable alloy with high-temperature applications.

  • Disposal Method : This material should be recycled as scrap metal. Contact a reputable scrap metal recycler that handles nickel alloys.

6. C.I. Disperse Blue 35 (Dye)

This is an anthraquinone (B42736) dye that is considered a hazardous substance.

  • Waste Management : All waste containing this dye must be managed in accordance with local, state, and federal regulations for hazardous waste.

  • Disposal Protocol :

    • Waste Collection : Collect waste dye and any contaminated materials in a designated, clearly labeled, and sealed container.

    • Container Management : Once emptied, puncture the original containers to prevent reuse.

    • Final Disposal : Dispose of the sealed waste containers through an authorized hazardous waste management facility.

Summary of Material Identification and Disposal

Material NameCommon UseKey Disposal Guideline
Ciprofloxacin PharmaceuticalIncineration; prevent environmental release.[1]
2,3-Dimethylnaphthalene Laboratory ChemicalFollow general laboratory chemical waste procedures.
In-Fact 750 Cleaning AgentAvoid release to the environment.[4]
CI-750 Series Electronic InstrumentDispose of as electronic waste (e-waste).
Alloy X-750 Metal AlloyRecycle as scrap metal.
C.I. Disperse Blue 35 DyeTreat as hazardous waste and dispose of via an authorized facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of "this compound."

CI750_Disposal_Workflow start Start: Identify 'this compound' substance_check Is it a chemical substance or a physical product? start->substance_check chemical_type What type of chemical? substance_check->chemical_type Chemical Substance product_type What type of product? substance_check->product_type Physical Product pharmaceutical Pharmaceutical (Ciprofloxacin) chemical_type->pharmaceutical Pharmaceutical lab_chemical Laboratory Chemical (2,3-Dimethylnaphthalene) chemical_type->lab_chemical Research Chemical cleaner Cleaning Agent (In-Fact 750) chemical_type->cleaner Cleaner dye Dye (C.I. Disperse Blue 35) chemical_type->dye Dye incinerate Incinerate & Prevent Environmental Release pharmaceutical->incinerate lab_waste Follow Chemical Lab Waste Protocol lab_chemical->lab_waste avoid_env_release Avoid Environmental Release cleaner->avoid_env_release hazardous_waste Dispose as Hazardous Waste dye->hazardous_waste instrument Electronic Instrument (Particle Counter) product_type->instrument Instrument alloy Metal Alloy (Inconel X-750) product_type->alloy Alloy ewaste Dispose as E-Waste instrument->ewaste recycle Recycle as Scrap Metal alloy->recycle

Caption: Decision workflow for identifying and properly disposing of "this compound".

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of "this compound" in its various forms, thereby protecting both personnel and the environment. Always consult your institution's specific safety protocols and the material's safety data sheet for the most accurate and comprehensive information.

References

Navigating Safety in Handling Chemical Agents: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of laboratory safety is the correct selection and use of Personal Protective Equipment (PPE). This guide provides essential information on the PPE required for handling various substances that may be identified as "CI 750."

It is important to note that "this compound" is not a universally recognized, specific chemical identifier. The term can refer to a variety of products with different chemical compositions and associated hazards, ranging from cleaning agents to industrial coatings. Therefore, researchers, scientists, and drug development professionals must first consult the Safety Data Sheet (SDS) specific to the product they are using to obtain accurate and detailed safety information.

This document outlines the necessary PPE for two examples of commercially available chemical products identified in searches for "this compound" that require significant safety measures: a cleaning agent and an industrial coating.

Essential Personal Protective Equipment

The selection of appropriate PPE is contingent on the physical and chemical hazards of the substance being handled. Below is a summary of recommended PPE for the example substances.

Personal Protective Equipment In-Fact 750 (Cleaning Agent) CHEMGLAZE P750 BLUE (Coating)
Eye Protection Chemical splash goggles and a full-face shield where potential for eye contact exists.[1]Safety eyewear, including safety glasses with side shields and chemical goggles where splashing may occur.[2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure, such as rubber or neoprene gloves.[1]Use neoprene, nitrile, or rubber gloves to prevent skin contact.[2]
Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a chemical-resistant apron and boots.[1]Use disposable or impervious clothing if work clothing contamination is likely.[2]
Respiratory Protection Use adequate general or local explosion-proof ventilation.[1]If occupational exposure limits are exceeded, a NIOSH-approved supplied-air respirator is required.[2]
Operational and Disposal Plans

Proper handling and disposal are crucial to ensure laboratory safety and environmental protection.

Handling and Storage:

  • In-Fact 750: Store in a cool, dry, well-ventilated area away from incompatible substances and direct sunlight.[1] Keep containers tightly closed and protected against damage.[1]

  • CHEMGLAZE P750 BLUE: Keep containers tightly closed and upright to prevent leakage.[2] Ground and bond containers when transferring material.[2] Use with adequate, explosion-proof ventilation and avoid sources of ignition.[2]

Disposal:

  • General Guidance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261) and consult state and local regulations for complete and accurate classification.[1]

  • CHEMGLAZE P750 BLUE: Do not reuse empty containers.[2] Contain and remove spills with inert absorbent material.[2]

Experimental Workflow for Safe Chemical Handling

The following diagram illustrates a general workflow for the safe handling of potentially hazardous chemicals in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep1 Consult Safety Data Sheet (SDS) prep2 Assemble Required PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Dispense/Use Chemical handle1->handle2 handle3 Securely Close Container handle2->handle3 disp1 Segregate Waste handle3->disp1 Proceed to Disposal disp4 Decontaminate Work Area handle3->disp4 Proceed to Cleanup disp2 Label Waste Container disp1->disp2 disp3 Store Waste for Pickup disp2->disp3 disp5 Remove and Dispose of PPE disp4->disp5

A general workflow for safe chemical handling in a laboratory.

Hazard Identification and PPE Selection Logic

The following diagram outlines the logical relationship between hazard identification from the SDS and the selection of appropriate PPE.

cluster_hazards Potential Hazards Identified in SDS cluster_ppe Corresponding PPE Selection sds Review Safety Data Sheet (SDS) health_haz Health Hazards (Toxic, Corrosive, Irritant) sds->health_haz phys_haz Physical Hazards (Flammable, Reactive) sds->phys_haz env_haz Environmental Hazards sds->env_haz ppe_eye Eye Protection (Goggles, Face Shield) health_haz->ppe_eye ppe_skin Skin Protection (Gloves, Apron, Lab Coat) health_haz->ppe_skin ppe_resp Respiratory Protection (Respirator, Fume Hood) health_haz->ppe_resp phys_haz->ppe_skin ppe_eng Engineering Controls (Ventilation, Grounding) phys_haz->ppe_eng

Logic for selecting PPE based on SDS hazard identification.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.